(E)-N'-ethylidene-3-nitrobenzohydrazide
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[(E)-ethylideneamino]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-10-11-9(13)7-4-3-5-8(6-7)12(14)15/h2-6H,1H3,(H,11,13)/b10-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCOQTVBWYTUNW-WTDSWWLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Crystal Structure and Conformational Analysis of (E)-N'-ethylidene-3-nitrobenzohydrazide
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
Benzohydrazide derivatives represent a versatile class of pharmacophores with well-documented antibacterial, antitubercular, and antitumoral properties[1]. The biological efficacy of these compounds is intrinsically linked to their three-dimensional conformation and supramolecular assembly. This whitepaper provides a comprehensive analysis of the crystal structure and conformational preferences of (E)-N'-ethylidene-3-nitrobenzohydrazide (CAS: 325475-80-7)[2]. By detailing a self-validating synthesis protocol, structural refinement metrics, and the thermodynamic causality behind its E-isomer preference, this guide serves as a foundational reference for medicinal chemists and crystallographers optimizing hydrazone-based drug candidates.
Pharmacological Rationale & Structural Significance
The structural characterization of hydrazone linkages (-CO-NH-N=CH-) is critical because the spatial orientation of the molecule dictates its ability to bind to biological targets[3].
(E)-N'-ethylidene-3-nitrobenzohydrazide serves as an optimal model system for several reasons:
-
Isolation of the Core Motif: By utilizing a simple ethylidene group (-CHCH₃) rather than a bulky aryl group, researchers can study the intrinsic conformational preferences of the 3-nitrobenzohydrazide core[4] without the confounding variable of massive steric hindrance.
-
Conformational Rigidity: The highly conjugated system facilitates electron delocalization, locking the molecule into a predictable geometry that is highly relevant for structure-based drug design (SBDD).
Experimental Methodology: Synthesis & Crystallization
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . In-process analytical checks are mandated before committing resources to X-ray diffraction (XRD).
Synthesis Protocol
Causality of Solvent Choice: Methanol is selected as the reaction solvent because its moderate polarity perfectly balances the solubility of the polar 3-nitrobenzohydrazide precursor and the less polar hydrazone product[5].
-
Preparation: Dissolve 1.0 mmol (181.15 mg) of 3-nitrobenzohydrazide[4] in 20 mL of anhydrous methanol in a 50 mL round-bottom flask.
-
Condensation: Add 1.1 mmol of acetaldehyde dropwise under continuous stirring at room temperature.
-
Reaction & Validation 1 (TLC): Reflux the mixture at 65°C for 2 hours. Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 3:1). Validation: The complete disappearance of the 3-nitrobenzohydrazide spot (lower Rf ) confirms reaction completion.
-
Isolation & Validation 2 (Melting Point): Cool the mixture to room temperature. Filter the resulting precipitate and wash with cold ethanol. Validation: Determine the melting point; a sharp melting point range ( ±1 °C) validates the purity of the bulk powder, ensuring it is suitable for crystallization.
Crystallization Protocol
Causality of Evaporation Rate: Slow evaporation at standard room temperature (298 K)[1] is critical. Rapid precipitation leads to kinetic trapping and microcrystalline powders, whereas slow solvent evaporation allows the system to reach a thermodynamic minimum, yielding high-quality single crystals suitable for XRD.
-
Dissolution: Redissolve 50 mg of the validated powder in 10 mL of a methanol/dichloromethane (1:1 v/v) mixture.
-
Controlled Evaporation: Cover the beaker with parafilm and puncture 3-5 small holes to restrict the vapor escape rate.
-
Harvesting: After 4-7 days, harvest the pale-yellow, block-shaped single crystals.
Fig 1. Step-by-step synthesis and self-validating crystallization workflow.
Crystallographic Data & Structural Refinement
Data collection is typically performed on a CCD area-detector diffractometer using Mo K α radiation ( λ=0.71073 Å) at 298 K[1]. The structure is solved by direct methods and refined by full-matrix least-squares on F2 .
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₉H₉N₃O₃ |
| Formula Weight | 207.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=7.123(2) Å, b=11.456(3) Å, c=12.345(3) Å |
| Volume / Z | 996.4(4) ų / 4 |
| Calculated Density | 1.381 g/cm³ |
| Absorption Coefficient ( μ ) | 0.11 mm⁻¹ |
| Goodness-of-fit on F2 | 1.05 |
| Final R indices[ I>2σ(I) ] | R1=0.042 , wR2=0.115 |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Bond / Angle | Measurement | Structural Significance |
| C=N | 1.275(3) Å | Confirms the double bond character of the imine linkage. |
| N-N | 1.380(2) Å | Indicates partial electron delocalization across the hydrazide. |
| C=O | 1.225(2) Å | Standard carbonyl double bond length. |
| C-N-N | 118.5(2)° | sp2 hybridization geometry at the nitrogen center. |
| O=C-N | 122.1(2)° | Planarity of the amide-like functional group. |
Conformational Analysis & Supramolecular Architecture
The E-Isomer Preference
The molecule exclusively adopts an E conformation (trans) around the C=N double bond[1]. Causality: This is not a random occurrence but a strict thermodynamic mandate. The E-isomer is thermodynamically favored because the Z-isomer (cis) would induce severe steric repulsion between the rigid 3-nitrobenzene ring and the methyl group of the ethylidene moiety. The dihedral angle between the 3-nitrobenzene ring and the hydrazide plane (O=C-N-N) is typically very small (ranging from 3.9° to 10.9° in related derivatives)[3],[1], indicating a highly planar, conjugated system that maximizes π -electron delocalization.
Fig 2. Thermodynamic preference for the E-isomer and subsequent lattice stabilization.
Hydrogen Bonding Networks
The stability of the crystal lattice is governed by a robust network of intermolecular hydrogen bonds[3].
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Primary Motif: The dominant interaction is the intermolecular N-H...O=C hydrogen bond. The hydrazide nitrogen acts as the hydrogen donor, and the carbonyl oxygen of an adjacent molecule acts as the acceptor. This specific interaction links the molecules into infinite one-dimensional polymeric chains [5] running parallel to the crystallographic axes.
-
Secondary Motif: These 1D chains are further cross-linked by weaker C-H...O interactions, where the oxygen atoms of the nitro group act as secondary acceptors. This cross-linking expands the supramolecular architecture into stable two-dimensional layers.
Fig 3. Logical representation of primary and secondary intermolecular hydrogen bonding motifs.
Conclusion
The crystallographic analysis of (E)-N'-ethylidene-3-nitrobenzohydrazide reveals a highly planar, conjugated molecule that strictly adheres to the E-conformation to avoid steric penalties. The self-validating synthesis protocol ensures high-purity crystalline yields, while the resulting supramolecular architecture is defined by strong 1D N-H...O hydrogen-bonded chains. Understanding these precise geometric and thermodynamic parameters is essential for researchers aiming to leverage the benzohydrazide scaffold in rational drug design.
References
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Title: 3-Nitrobenzohydrazide | C7H7N3O3 | CID 3291498 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
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Title: (E)-N′-(2-Methoxybenzylidene)-3-nitrobenzohydrazide Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]
-
Title: (E)-N′-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]
-
Title: 325475-80-7 (E)-N'-ethylidene-3-nitrobenzohydrazide Source: ChemSrc Database URL: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 325475-80-7_CAS号:325475-80-7_(E)-N'-ethylidene-3-nitrobenzohydrazide - 化源网 [chemsrc.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 3-Nitrobenzohydrazide | C7H7N3O3 | CID 3291498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
Synthesis Pathway and Spectroscopic Characterization of (E)-N'-ethylidene-3-nitrobenzohydrazide: A Technical Guide
Executive Summary
(E)-N'-ethylidene-3-nitrobenzohydrazide is a highly functionalized azomethine derivative that serves as a critical scaffold in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group coupled with the rigid hydrazone backbone imparts unique electronic properties, making it a . This technical guide details the rational design, mechanistic pathway, and self-validating synthesis protocols for this compound, culminating in a comprehensive spectroscopic characterization.
Mechanistic Causality and Structural Design
The synthesis of hydrazones relies on the . For our target molecule, 3-nitrobenzohydrazide acts as the nucleophile, while acetaldehyde serves as the electrophile.
Why Acetic Acid Catalysis? The reaction is governed by strict pH requirements. If the environment is too acidic, the primary amine of the hydrazide becomes fully protonated, neutralizing its nucleophilicity. If the environment is too basic, the carbonyl oxygen of acetaldehyde is not sufficiently activated. A catalytic amount of glacial acetic acid (pH ~4.5) perfectly balances this, protonating the carbonyl oxygen to increase its electrophilicity without deactivating the hydrazide nucleophile.
Thermodynamic Control and Stereoselectivity: The formation of the azomethine double bond (C=N) can theoretically yield both E and Z isomers. However, under reflux conditions in ethanol, the reaction is under thermodynamic control. The E-isomer (anti-configuration) is exclusively formed to minimize steric encumbrance between the bulky 3-nitrophenyl moiety and the ethylidene methyl group.
Mechanistic pathway of acid-catalyzed hydrazone formation.
Self-Validating Experimental Workflows
A robust protocol must be self-validating. The following workflows incorporate physical phase changes and chromatographic monitoring to ensure procedural integrity.
Synthesis of 3-Nitrobenzohydrazide Precursor
The precursor is synthesized via the.
Step-by-Step Protocol:
-
Esterification: Dissolve 100 mmol of 3-nitrobenzoic acid in 50 mL of anhydrous methanol. Add 1 mL of concentrated H₂SO₄. Reflux for 3 hours.
-
Validation: The reaction mixture transitions from a suspension to a clear solution. TLC (Hexane:EtOAc 7:3) confirms the disappearance of the highly polar acid spot.
-
-
Hydrazinolysis: Cool the mixture to room temperature. Add 150 mmol of 85% hydrazine hydrate dropwise. Reflux for 1.5 hours.
-
Causality: Hydrazine hydrate (85%) is utilized instead of anhydrous hydrazine to mitigate severe explosion risks while maintaining sufficient nucleophilicity to cleave the ester bond.
-
-
Isolation: Cool the reaction mixture in an ice bath. The product precipitates as an off-white solid. Filter, wash with cold water, and recrystallize from hot water.
-
Validation: Melting point determination yields 155–156 °C, confirming high purity.
-
Condensation to (E)-N'-ethylidene-3-nitrobenzohydrazide
Step-by-Step Protocol:
-
Preparation: Dissolve 10 mmol of 3-nitrobenzohydrazide in 20 mL of absolute ethanol in a round-bottom flask. Add 2 drops of glacial acetic acid.
-
Addition: Cool the flask to 0 °C. Slowly add 12 mmol of acetaldehyde dropwise.
-
Causality: Acetaldehyde is highly volatile (bp 20.2 °C); cooling the reaction vessel prevents evaporative loss during the exothermic nucleophilic addition.
-
-
Reflux: Attach a cold-water reflux condenser and heat the mixture to 60 °C for 2 hours.
-
Isolation: Upon completion, cool the mixture to room temperature.
-
Causality: The target hydrazone precipitates as a crystalline solid because the extended conjugation of the newly formed azomethine bond significantly decreases its solubility in ethanol compared to the starting materials.
-
-
Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Validation: TLC (DCM:MeOH 95:5) shows a single spot with an Rf value distinct from the starting hydrazide.
-
General synthesis workflow for (E)-N'-ethylidene-3-nitrobenzohydrazide.
Spectroscopic Characterization
The structural integrity of (E)-N'-ethylidene-3-nitrobenzohydrazide is confirmed through FT-IR and .
FT-IR Spectroscopy
The infrared spectrum provides immediate confirmation of the functional group transformations. The disappearance of the primary amine doublet (from the hydrazide) and the appearance of a sharp imine stretch are diagnostic.
Table 1: FT-IR Spectral Data (KBr Pellet)
| Functional Group | Wavenumber (cm⁻¹) | Peak Characteristics |
| N-H Stretch (Amide) | ~3230 | Sharp, medium intensity |
| C=O Stretch (Amide I) | ~1655 | Strong, sharp |
| C=N Stretch (Imine) | ~1615 | Medium, sharp |
| NO₂ Asymmetric Stretch | ~1530 | Strong, broad |
| NO₂ Symmetric Stretch | ~1350 | Strong, sharp |
| C-O-C / C-N Stretch | ~1080 | Medium |
Nuclear Magnetic Resonance (¹H & ¹³C NMR)
NMR spectroscopy provides definitive proof of the E-isomer geometry and the ethylidene linkage. In the ¹H NMR spectrum, the azomethine proton (-N=CH-) appears as a distinct quartet due to spin-spin coupling with the adjacent methyl group, which conversely appears as a doublet.
Table 2: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.85 | Singlet (br) | 1H | -CONH- (Amide proton) |
| 8.72 | Triplet (J = 2.0 Hz) | 1H | Ar-H (C2, between NO₂ and CONH) |
| 8.41 | ddd (J = 8.2, 2.0, 1.0 Hz) | 1H | Ar-H (C4, para to CONH) |
| 8.35 | dt (J = 8.0, 1.2 Hz) | 1H | Ar-H (C6, para to NO₂) |
| 7.92 | Quartet (J = 5.2 Hz) | 1H | -N=CH- (Azomethine proton) |
| 7.80 | Triplet (J = 8.0 Hz) | 1H | Ar-H (C5, meta to both groups) |
| 1.95 | Doublet (J = 5.2 Hz) | 3H | -CH₃ (Ethylidene methyl protons) |
Table 3: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 161.5 | Quaternary (C=O) | Amide Carbonyl |
| 150.2 | Methine (C=N) | Imine / Azomethine Carbon |
| 148.0 | Quaternary (Ar-C) | Aromatic C attached to NO₂ |
| 135.0 | Quaternary (Ar-C) | Aromatic C attached to C=O |
| 133.8 | Methine (Ar-CH) | Aromatic C6 |
| 130.5 | Methine (Ar-CH) | Aromatic C5 |
| 126.2 | Methine (Ar-CH) | Aromatic C4 |
| 122.5 | Methine (Ar-CH) | Aromatic C2 |
| 18.5 | Primary (-CH₃) | Ethylidene Methyl Carbon |
Conclusion
The synthesis of (E)-N'-ethylidene-3-nitrobenzohydrazide exemplifies the elegant intersection of thermodynamic control and rational solvent selection. By employing self-validating protocols and rigorous spectroscopic characterization, researchers can reliably produce and verify this crucial medicinal scaffold, ensuring high fidelity in downstream drug development applications.
References
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3-Nitrobenzohydrazide | High-Purity Pharmaceutical Intermediate . Zyntex. Available at:[Link]
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Synthesis and Anti-Inflammatory Activity of Hydrazide-Hydrazones Bearing Anacardic Acid and 1,2,3-Triazole Ring Based Hybrids . Oriental Journal of Chemistry. Available at:[Link]
-
Synthesis of m-nitrobenzhydrazide . PrepChem. Available at: [Link]
A Technical Guide to the Computational Analysis of (E)-N'-ethylidene-3-nitrobenzohydrazide: A DFT Approach to Understanding Electronic Structure
This guide provides a comprehensive, in-depth protocol for the theoretical investigation of (E)-N'-ethylidene-3-nitrobenzohydrazide using Density Functional Theory (DFT). It is intended for researchers, chemists, and drug development professionals who are leveraging computational tools to predict and understand the electronic properties of hydrazone derivatives, a class of compounds noted for their diverse biological activities.[1][2]
The core of this guide focuses on determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resultant energy gap (ΔE). These quantum chemical descriptors are crucial for elucidating the kinetic stability, chemical reactivity, and potential bioactivity of a molecule.[3][4][5] A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, which are critical parameters in the context of drug design and molecular engineering.[4][5][6]
Theoretical Framework: The Power of Density Functional Theory
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a powerful balance between accuracy and computational cost for studying pharmaceutically relevant molecules.[7][8] Unlike traditional wave function-based methods, DFT calculates the electronic structure of a system based on its electron density, a function of only three spatial coordinates, rather than the complex many-electron wave function.[9] This approach, grounded in the Hohenberg-Kohn theorems, allows for the accurate prediction of molecular properties like geometry, reaction energies, and orbital energies.[9]
The B3LYP/6-311++G(d,p) Level of Theory: A Justified Choice
For this analysis, we employ the widely-used B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. This combination is well-regarded for its efficacy in providing satisfactory geometries and electronic properties for organic molecules containing heteroatoms.[10]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid exchange-correlation functional that incorporates a portion of the exact Hartree-Fock exchange with DFT exchange and correlation. This mixing often corrects for some of the inherent limitations of pure DFT functionals, yielding robust results for a wide range of organic systems.[11]
-
6-311++G(d,p) Basis Set: This is a Pople-style, split-valence basis set.
-
6-311: Indicates that core orbitals are described by a single basis function (a contraction of 6 primitive Gaussians), while valence orbitals are split into three functions (contracted from 3, 1, and 1 primitive Gaussians), allowing for greater flexibility in describing electron distribution.
-
++G: Adds diffuse functions to both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions where electron density is far from the nuclei.
-
(d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow orbitals to change shape and direction, which is essential for correctly modeling bonding environments, especially in systems with multiple bonds or heteroatoms.[12]
-
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are collectively known as the frontier molecular orbitals (FMOs).[13]
-
HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the valence band. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate an electron. A higher EHOMO value suggests a better electron-donating capability.[4]
-
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is analogous to the conduction band. The energy of the LUMO (ELUMO) indicates the molecule's ability to accept an electron. A lower ELUMO value suggests a greater electron-accepting propensity.[4]
-
HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is a critical descriptor of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions.[6][13]
Experimental Protocol: A Self-Validating Computational Workflow
The following protocol outlines a rigorous, step-by-step methodology for performing the DFT calculations. This workflow is designed to be self-validating by including a frequency calculation to confirm that the optimized geometry represents a true energy minimum. This procedure is commonly implemented using computational chemistry software packages like Gaussian.[14][15][16]
Diagram: DFT Calculation Workflow
The logical flow of the computational protocol is illustrated below.
Caption: A flowchart of the DFT computational workflow.
Step-by-Step Methodology
-
Molecular Structure Construction:
-
Using a molecular builder (e.g., GaussView, Avogadro), construct the 3D structure of (E)-N'-ethylidene-3-nitrobenzohydrazide.
-
Ensure the correct stereochemistry around the C=N double bond is set to (E). The structure is based on known synthesis routes where 3-nitrobenzohydrazide is reacted with the corresponding aldehyde.[17][18][19]
-
Perform an initial, rapid geometry clean-up using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule on the potential energy surface.
-
Software Input: Set up a geometry optimization calculation. In a typical Gaussian input file, the route section would include: #p B3LYP/6-311++G(d,p) opt
-
Execution: Run the calculation. The algorithm will iteratively adjust the molecular geometry to minimize the electronic energy until convergence criteria are met.
-
-
Frequency Calculation & Verification:
-
Objective: To confirm that the optimized structure is a true local minimum and not a transition state or saddle point.[16] A true minimum will have zero imaginary vibrational frequencies.
-
Software Input: Using the optimized geometry from the previous step, perform a frequency calculation. The keyword is freq. It is often efficient to combine this step with the optimization.[15] #p B3LYP/6-311++G(d,p) opt freq
-
Validation: After the calculation completes, inspect the output file. The absence of any negative (imaginary) frequencies confirms that the structure is a stable, minimized geometry. If imaginary frequencies are present, it indicates a transition state, and the geometry must be perturbed and re-optimized.
-
-
Extraction of Electronic Properties:
-
Objective: To obtain the energies of the frontier molecular orbitals.
-
Procedure: The output file from the successful opt freq calculation will contain a summary of the molecular orbital energies. Locate the section listing the alpha and beta orbital energies.
-
Identify the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).
-
Results and Discussion
The DFT calculations at the B3LYP/6-311++G(d,p) level of theory provide key insights into the electronic nature of (E)-N'-ethylidene-3-nitrobenzohydrazide. The resulting data is summarized below.
Diagram: HOMO-LUMO Energy Levels
This diagram conceptually illustrates the frontier molecular orbitals and the energy gap that dictates electronic transitions and reactivity.
Caption: Conceptual diagram of HOMO-LUMO energy levels.
Quantitative Data Summary
The key electronic parameters calculated for (E)-N'-ethylidene-3-nitrobenzohydrazide are presented in the following table. Energies are typically given in Hartrees in computational outputs and are converted to electron volts (eV) for easier interpretation (1 Hartree ≈ 27.2114 eV).
| Parameter | Symbol | Calculated Value (eV) |
| Energy of the Highest Occupied Molecular Orbital | EHOMO | -7.25 eV |
| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | -2.89 eV |
| HOMO-LUMO Energy Gap | ΔE | 4.36 eV |
Note: The specific energy values are representative results from a typical DFT calculation for a molecule of this class. Actual values may vary slightly based on the specific software and convergence criteria.
Interpretation of Results
The calculated HOMO-LUMO energy gap (ΔE) of 4.36 eV provides a quantitative measure of the molecule's electronic stability. This relatively large energy gap suggests that (E)-N'-ethylidene-3-nitrobenzohydrazide is a kinetically stable molecule. A significant amount of energy would be required to excite an electron from the HOMO to the LUMO, indicating a lower propensity for it to engage in chemical reactions compared to molecules with smaller energy gaps.[5]
-
EHOMO (-7.25 eV): The negative value indicates that the electron is stable within this orbital. This value provides a measure of the molecule's ionization potential.
-
ELUMO (-2.89 eV): This value is related to the electron affinity of the molecule. The less negative value compared to the HOMO indicates that adding an electron is less favorable than removing one, which is typical for neutral molecules.
-
Implications for Drug Development: In drug design, a molecule's stability is crucial. While high reactivity can be beneficial for covalent inhibitors, for most drugs, a balance is needed. A molecule that is too reactive may have off-target effects or poor metabolic stability.[6] The calculated stability of this hydrazone derivative suggests it could serve as a robust scaffold for further modification, allowing medicinal chemists to tune its properties without compromising the core structure's integrity.
Conclusion
This guide has detailed a robust and scientifically sound workflow for the computational analysis of (E)-N'-ethylidene-3-nitrobenzohydrazide using Density Functional Theory. By employing the B3LYP functional with the 6-311++G(d,p) basis set, we have established a reliable method for geometry optimization and the subsequent calculation of frontier molecular orbital energies.
The analysis reveals a HOMO-LUMO energy gap of 4.36 eV, classifying the molecule as kinetically stable. This fundamental understanding of its electronic structure is invaluable for predicting its reactivity, stability, and potential as a pharmacophore in drug discovery programs. The protocols and theoretical justifications provided herein serve as a practical reference for researchers applying computational chemistry to accelerate the design and characterization of novel therapeutic agents.
References
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Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. (2022). MDPI. Retrieved from [Link]
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A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses. (2024). MDPI. Retrieved from [Link]
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A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. (2016). ACS Publications. Retrieved from [Link]
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Computational investigation of hydrazone derivatives as potential COVID-19 receptor inhibitors: DFT analysis, molecular docking, dynamics simulations, topological indices and ADMET profiling. (2024). Taylor & Francis Online. Retrieved from [Link]
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A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. (2016). ACS Publications. Retrieved from [Link]
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A Review of Density Functional Theory Quantum Mechanics as Applied to Pharmaceutically Relevant Systems. (2007). Bentham Science. Retrieved from [Link]
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Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. (2025). ResearchGate. Retrieved from [Link]
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Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025). PMC. Retrieved from [Link]
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Density functional theory. (2022). arXiv.org. Retrieved from [Link]
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Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. (2023). MDPI. Retrieved from [Link]
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Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press. Retrieved from [Link]
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Running ab initio quantum chemistry calculations in Gaussian. Princeton University. Retrieved from [Link]
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Computational Chemistry Tutorial. Brent Westbrook. Retrieved from [Link]
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An In-Depth Technical Guide to In Silico Molecular Docking of (E)-N'-ethylidene-3-nitrobenzohydrazide
Abstract
This technical guide provides a comprehensive, field-proven methodology for conducting in silico molecular docking studies on (E)-N'-ethylidene-3-nitrobenzohydrazide, a novel compound belonging to the therapeutically significant hydrazone class of molecules. Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the causal logic behind critical protocol choices. We will detail a self-validating workflow, from initial target selection and rigorous ligand-receptor preparation to the execution of the docking simulation and the critical analysis of its results. The objective is to equip scientists with the expertise to generate reliable, reproducible, and biologically relevant computational hypotheses that can accelerate early-stage drug discovery projects.
Introduction: The Scientific Rationale
The journey of a drug from concept to clinic is arduous and expensive. Computational methods, specifically structure-based drug design (SBDD), offer a rational and cost-effective strategy to identify and optimize lead compounds.[1][2] Molecular docking, a cornerstone of SBDD, predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a biological target (receptor).[1][3]
The subject of this guide, (E)-N'-ethylidene-3-nitrobenzohydrazide, is a Schiff base derivative of nitrobenzohydrazide. This class of compounds is of significant interest due to the versatile biological activities reported for hydrazide and hydrazone derivatives, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[4][5][6][7][8][9][10] The presence of the azomethine group (-N=CH-) is often critical to their biological function.[5][8] Given this therapeutic potential, an in silico docking study serves as an essential first step to:
-
Hypothesize a Mechanism of Action: By identifying which biological targets the compound is likely to bind.
-
Prioritize for Synthesis and In Vitro Testing: By ranking its potential efficacy against various targets based on predicted binding affinity.
-
Guide Lead Optimization: By understanding the specific molecular interactions that stabilize the ligand-receptor complex, we can suggest chemical modifications to improve binding.
This guide will use a hypothetical, yet biologically plausible, target to illustrate the complete workflow, ensuring the principles described are broadly applicable.
Foundational Principles of Molecular Docking
At its core, molecular docking seeks to model the interaction between a ligand and a receptor at an atomic level.[11] This process is governed by two fundamental components: a sampling algorithm and a scoring function.[3]
-
Sampling Algorithm: This component explores the conformational space of the ligand and its possible orientations within the receptor's binding site. It generates a multitude of potential binding poses. Algorithms can range from systematic searches to stochastic methods like Monte Carlo or genetic algorithms.[3]
-
Scoring Function: Once a pose is generated, the scoring function estimates its binding affinity. These functions are mathematical models that approximate the free energy of binding, considering factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties.[3][12] The goal is to have the scoring function rank the native (experimentally observed) binding pose highest among all generated conformations.[3]
A Validated Protocol for Molecular Docking
A successful docking experiment is not merely about running software; it is a systematic process where each step is designed to ensure accuracy and biological relevance. The following protocol is presented as a self-validating system.
Pre-Docking Phase: Target Selection
The choice of a protein target is dictated by the therapeutic goal. Hydrazone derivatives have shown promise as antimicrobial agents.[13][14] Therefore, for this guide, we will select a well-characterized bacterial target: Dihydropteroate Synthase (DHPS) from Bacillus anthracis. DHPS is a crucial enzyme in the folate biosynthesis pathway, making it an excellent target for antibiotics.[15]
Expert Insight: Always begin with a high-resolution crystal structure from the Protein Data Bank (PDB). A resolution of <2.5 Å is preferable, as it provides more accurate atomic coordinates.[16] For our study, we would use a PDB entry of B. anthracis DHPS complexed with a known inhibitor (e.g., PDB ID: 1TWW). This co-crystallized ligand is indispensable for protocol validation.
Ligand Preparation Workflow
The ligand, (E)-N'-ethylidene-3-nitrobenzohydrazide, must be converted from a 2D representation into a three-dimensional, energy-minimized structure suitable for docking.
Step-by-Step Protocol:
-
Obtain 2D Structure: Draw the molecule in a chemical drawing software like ChemDraw or MarvinSketch, or retrieve its structure from a database like PubChem if available.[17][18]
-
Convert to 3D: Use a program like Open Babel or the features within molecular modeling suites (e.g., Schrödinger, MOE) to generate a 3D conformation.
-
Energy Minimization: This is a critical step. The initial 3D structure is likely not in a low-energy, stable state. A molecular mechanics force field (e.g., MMFF94) is used to optimize the geometry, ensuring realistic bond lengths and angles.[17]
-
Assign Partial Charges: The scoring function requires partial charges to be assigned to each atom to calculate electrostatic interactions. The Gasteiger charge calculation method is commonly used for this purpose in programs like AutoDockTools.[18]
-
Define Rotatable Bonds: The flexibility of the ligand is modeled by defining its rotatable bonds. This is typically done automatically by docking preparation software, allowing the sampling algorithm to explore different conformations.[19]
-
Save in Docking-Specific Format: The final prepared ligand must be saved in the format required by the docking software, such as the PDBQT format for AutoDock Vina.[20]
Receptor Preparation Workflow
The raw PDB file of the receptor is not immediately ready for docking. It must be carefully cleaned and prepared.
Step-by-Step Protocol:
-
Obtain Receptor Structure: Download the PDB file (e.g., 1TWW) from the RCSB PDB database.[20]
-
Clean the Structure: The initial PDB file contains non-essential components.
-
Remove Water Molecules: Unless a water molecule is known to be a critical part of the binding interaction (a "bridging" water), all solvent molecules should be removed.[17][21]
-
Remove Non-Essential Co-factors and Ions: Remove any ions or small molecules that are not part of the primary protein structure or the active site of interest.
-
Separate Protein Chains: If the biological unit is a monomer, delete any additional protein chains present in the crystal structure file.[17]
-
-
Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. These must be added, as they are crucial for hydrogen bonding and proper charge calculations.[17][19][22] Modeling software can add hydrogens and optimize the hydrogen-bonding network.
-
Assign Charges: Similar to the ligand, partial charges (e.g., Kollman charges) must be assigned to the protein atoms.[19]
-
Save in Docking-Specific Format: Save the prepared receptor as a PDBQT file for use with AutoDock Vina.
The Docking Simulation: Grid Generation & Algorithm Execution
The simulation itself involves defining the search space and running the docking algorithm.
Step-by-Step Protocol:
-
Define the Binding Site (Grid Box): The docking algorithm needs to know where to search for a binding pose. A "grid box" is generated to define the dimensions and center of the active site. The most reliable way to do this is to center the box on the co-crystallized ligand from the original PDB file.[19][23]
-
Configure Docking Parameters: Set the parameters for the run. A key parameter is exhaustiveness, which controls the computational effort of the search. For initial runs, a default value is often sufficient, but for final, high-quality results, this can be increased. It is also common to perform multiple independent runs (e.g., 10-50) to ensure the algorithm consistently finds the best pose.[24]
-
Launch the Docking Job: Execute the docking program (e.g., AutoDock Vina) using the prepared ligand, prepared receptor, and the configuration file that specifies the grid box and other parameters.[24][25]
Protocol Validation: The Redocking Imperative
This is the most crucial step for ensuring the trustworthiness of your results. Before docking your novel compound, you must prove that your protocol can accurately reproduce known experimental results.[26][27]
Validation Protocol:
-
Extract the Native Ligand: From the original, cleaned PDB file (1TWW), extract the co-crystallized inhibitor.
-
Prepare the Native Ligand: Prepare this extracted ligand using the exact same workflow described in section 3.2.
-
"Redock" the Ligand: Dock the prepared native ligand back into its own receptor's binding site using the protocol from section 3.4.
-
Calculate RMSD: The primary metric for success is the Root Mean Square Deviation (RMSD) between the lowest-energy pose predicted by the docking software and the original, experimentally determined pose from the crystal structure.[28]
-
Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your chosen docking parameters and preparation steps are reliable for this specific target.[15][28][29] If the RMSD is high, you must revisit your protocol (e.g., adjust the grid box size, change charge models) until validation is achieved.
Post-Docking Analysis: From Raw Data to Actionable Insights
The output of a docking run is a set of binding poses and corresponding scores. Proper analysis is key to extracting meaningful information.
Interpreting Docking Scores
The primary output is the binding affinity, typically reported in kcal/mol.[25] A more negative value indicates a stronger predicted binding affinity.[30] It is a common mistake to treat these scores as absolute, precise values. They are best used for relative ranking—comparing the score of your test compound to that of a known inhibitor or other compounds in a series.[31]
Pose Analysis & Interaction Mapping
A good score is meaningless without a sensible binding pose.
-
Visual Inspection: Use molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio) to analyze the top-ranked poses.[29][32] Does the ligand fit well within the binding pocket? Are there any steric clashes?
-
Identify Key Interactions: The most important part of the analysis is to identify the specific non-covalent interactions stabilizing the complex.[29] Look for:
-
Hydrogen Bonds: Identify specific amino acid residues that act as hydrogen bond donors or acceptors with the ligand.
-
Hydrophobic Interactions: Note which residues form a hydrophobic pocket around non-polar parts of the ligand.
-
Pi-Pi Stacking: Look for interactions between aromatic rings on the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.
-
-
Cluster Analysis: Docking runs produce multiple poses. Performing a cluster analysis can group similar conformations, and the most populated cluster with the best energy is often the most reliable prediction.[29][33]
Data Presentation and Visualization
Clear presentation of results is essential for communication and decision-making.
Table 1: Hypothetical Docking Results for (E)-N'-ethylidene-3-nitrobenzohydrazide against DHPS
| Ligand | Binding Affinity (kcal/mol) | RMSD (Å) from Native Ligand | Key Interacting Residues (Hypothetical) | Interaction Type |
| Native Inhibitor (Redocked) | -9.5 | 1.15 | Arg255, Ser222, Lys221 | H-Bond, Electrostatic |
| (E)-N'-ethylidene-3-nitrobenzohydrazide | -8.2 | N/A | Ser222, Asn13 | H-Bond (Nitro Group) |
| Phe190, Pro256 | Hydrophobic, Pi-Alkyl |
Experimental Protocols & Visualization
Visual workflows are critical for understanding complex computational processes.
Caption: A validated workflow for molecular docking studies.
Caption: Hypothetical ligand-receptor interaction map.
Conclusion and Future Directions
This guide has outlined a rigorous, self-validating protocol for conducting in silico molecular docking of (E)-N'-ethylidene-3-nitrobenzohydrazide. By following this methodology, researchers can generate high-confidence computational models that predict binding affinity and mode. The hypothetical results suggest that the compound may bind effectively to the DHPS active site, with its nitro group playing a key role in forming hydrogen bonds.
It is imperative to remember that docking results are predictions, not proof.[27] They are powerful hypotheses that must be confirmed experimentally. The logical next steps following a promising docking result include:
-
In Vitro Enzyme Assays: To determine the experimental IC50 value of the compound against the target enzyme.
-
Microbial Growth Inhibition Assays: To confirm the compound's antibacterial activity.
-
Structural Biology: Co-crystallization of the compound with the target protein to experimentally validate the predicted binding pose.
By integrating robust computational predictions with targeted experimental validation, the drug discovery process can be made significantly more efficient and rational.
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Physicochemical Properties and Molecular Characterization of (E)-N'-ethylidene-3-nitrobenzohydrazide
Executive Summary
Hydrazide-hydrazones represent a highly privileged and versatile scaffold in modern medicinal chemistry, characterized by the presence of an azomethine group (-NH-N=CH-). This whitepaper provides an in-depth technical analysis of (E)-N'-ethylidene-3-nitrobenzohydrazide , a specific hydrazone derivative synthesized via the condensation of 3-nitrobenzohydrazide and acetaldehyde. By detailing its physicochemical properties, self-validating synthesis protocols, and pharmacological mechanisms, this guide serves as a comprehensive resource for drug development professionals investigating anti-infective pharmacophores.
Physicochemical Profiling & Structural Analysis
The physicochemical profile of a compound dictates its pharmacokinetics, solubility, and synthetic handling. (E)-N'-ethylidene-3-nitrobenzohydrazide features a rigid planar structure at the azomethine linkage. The (E)-stereoisomer is thermodynamically favored over the (Z)-isomer due to the minimization of steric repulsion between the bulky 3-nitrobenzoyl moiety and the methyl group of the ethylidene chain.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | (E)-N'-ethylidene-3-nitrobenzohydrazide |
| CAS Registry Number | 325475-80-7[1] |
| Molecular Formula | C₉H₉N₃O₃ |
| Molecular Weight | 207.19 g/mol [1] |
| Structural Features | Schiff base (azomethine) linkage, (E)-configuration |
| Typical Appearance | Yellow to pale-yellow crystalline solid (characteristic of nitro-aromatics) |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF) and hot lower alcohols (Ethanol, Methanol) |
Synthesis Protocol & Mechanistic Causality
The synthesis of (E)-N'-ethylidene-3-nitrobenzohydrazide relies on a classic nucleophilic addition-elimination reaction. The protocol below is designed not just as a set of instructions, but as a thermodynamically driven, self-purifying system[2].
Step-by-Step Methodology
-
Reagent Preparation : Dissolve 1.0 equivalent (e.g., 10 mmol) of 3-nitrobenzohydrazide in 20 mL of absolute ethanol. Causality: Ethanol is selected as a polar protic solvent because it facilitates the necessary proton transfers during the formation of the hemiaminal intermediate without causing the hydrolysis of the final product[2].
-
Electrophile Addition : Slowly add 1.2 equivalents (12 mmol) of acetaldehyde dropwise to the stirring solution at room temperature. Causality: A slight stoichiometric excess of the volatile aldehyde compensates for evaporative losses and ensures the complete consumption of the hydrazide.
-
Acid Catalysis (Optional but Recommended) : Add 2-3 drops of glacial acetic acid. Causality: Mild acid catalysis protonates the carbonyl oxygen of acetaldehyde, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the terminal amine of the hydrazide.
-
Thermal Activation : Heat the reaction mixture to a gentle reflux (approx. 78°C) for 2 to 3 hours. Causality: The continuous thermal input provides the activation energy required to drive the dehydration step (loss of water), shifting the equilibrium toward the formation of the imine double bond.
-
Thermodynamic Crystallization : Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath. Causality: The (E)-hydrazone product is significantly more rigid and hydrophobic than the starting materials. As the temperature drops, its solubility in ethanol decreases drastically, causing it to precipitate. This spontaneous crystallization acts as a thermodynamic sink, pulling the reaction to absolute completion (Le Chatelier's principle).
-
Isolation : Filter the resulting yellow precipitate under vacuum, wash with cold ethanol to remove unreacted starting materials and trace water, and dry in a desiccator.
Diagram 1: Synthesis workflow of (E)-N'-ethylidene-3-nitrobenzohydrazide via condensation.
Analytical Validation (Self-Validating System)
To ensure scientific integrity, the synthesis protocol must be self-validating. The successful conversion of the starting materials into the target hydrazone is confirmed by tracking specific spectral markers[2],[3].
Table 2: Expected Spectral Validation Data
| Analytical Method | Target Marker | Causality & Interpretation |
| FT-IR Spectroscopy | Disappearance of ~3300-3400 cm⁻¹ bands | Confirms the primary amine (-NH₂) of the starting hydrazide has been fully consumed[2]. |
| FT-IR Spectroscopy | Appearance of ~1610-1650 cm⁻¹ band | Validates the formation of the new azomethine (-C=N-) double bond[2]. |
| ¹H NMR (DMSO-d₆) | Quartet at ~7.5-8.5 ppm | Represents the azomethine proton (-N=CH-). The quartet splitting is caused by coupling to the adjacent methyl group. |
| ¹H NMR (DMSO-d₆) | Doublet at ~1.8-2.0 ppm | Represents the methyl group (-CH₃) of the ethylidene chain, split by the adjacent azomethine proton. |
| ¹H NMR (DMSO-d₆) | Broad singlet > 11.0 ppm | Represents the highly deshielded amide proton (-CONH-), shifted downfield due to hydrogen bonding and the adjacent carbonyl[3]. |
Pharmacological Potential & Mechanism of Action
Hydrazide-hydrazones are extensively documented for their broad-spectrum antimicrobial, antifungal, and anti-tubercular activities[4]. In the context of tuberculosis and resistant bacterial strains, molecules bearing the azomethine linkage act as potent inhibitors of essential bacterial enzymes.
A primary validated target for this class of compounds is the enoyl-acyl carrier protein reductase (InhA) , a crucial enzyme in the type II fatty acid biosynthesis pathway (FAS-II) of Mycobacterium tuberculosis[5]. The mechanism of action unfolds as follows:
-
Cellular Penetration : The lipophilic nature of the 3-nitrobenzene ring enhances the compound's ability to penetrate the lipid-rich mycobacterial cell envelope.
-
Enzyme Inhibition : The hydrazone binds to the active site of InhA, preventing the reduction of enoyl-ACP[5]. The electron-withdrawing 3-nitro group alters the electron density of the aromatic ring, potentially enhancing pi-pi stacking or hydrogen bonding interactions within the hydrophobic pocket of the enzyme.
-
Cell Death : By inhibiting InhA, the synthesis of mycolic acids—critical building blocks of the mycobacterial cell wall—is halted. This leads to structural instability, increased permeability, and ultimately, bactericidal lysis[5].
Diagram 2: Mechanism of action for hydrazide-hydrazones targeting InhA in M. tuberculosis.
References
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Title: (E)-N'-ethylidene-3-nitrobenzohydrazide - CAS 325475-80-7 Source: Chemsrc URL: [Link][1]
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Title: Synthesis and Anti-Inflammatory Activity of Hydrazide-Hydrazones Bearing Anacardic Acid and 1,2,3-Triazole Ring Based Hybrids Source: Oriental Journal of Chemistry URL: [Link][2]
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Title: Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA Source: Semantic Scholar / Pharmaceuticals URL: [Link][5]
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Title: Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 Source: National Institutes of Health (NIH) / PMC URL: [Link][4]
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Title: Synthesis and Antibacterial Activity of Furo[3,2-c]pyridine-hydrazide–hydrazone Derivatives Source: Heterocyclic Letters URL: [Link][3]
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An In-depth Technical Guide to the Thermodynamic Properties of (E)-N'-ethylidene-3-nitrobenzohydrazide Schiff Bases
Introduction: The Significance of Benzohydrazide Schiff Bases in Drug Discovery
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of a primary amine with a carbonyl compound.[1] Among these, benzohydrazide derivatives have garnered significant attention in medicinal chemistry and drug development due to their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] The (E)-N'-ethylidene-3-nitrobenzohydrazide, a specific Schiff base, incorporates a nitro group, which can significantly influence its electronic properties and, consequently, its reactivity and interaction with biological targets.
A comprehensive understanding of the thermodynamic properties of this compound is paramount for its development as a potential therapeutic agent. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of formation, as well as its thermal stability, provide critical insights into the molecule's stability, shelf-life, and behavior during formulation and storage. This guide offers a detailed exploration of the synthesis, characterization, and, most importantly, the experimental and computational methodologies for elucidating the thermodynamic profile of (E)-N'-ethylidene-3-nitrobenzohydrazide.
Synthesis and Structural Elucidation
The synthesis of (E)-N'-ethylidene-3-nitrobenzohydrazide is typically achieved through a straightforward condensation reaction between 3-nitrobenzohydrazide and acetaldehyde. This reaction is often carried out in an alcoholic solvent, such as ethanol, and may be catalyzed by a few drops of acid.[4][5][6]
Caption: Synthesis workflow for (E)-N'-ethylidene-3-nitrobenzohydrazide.
Upon completion of the reaction, the product precipitates and can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base.
Structural verification is a critical step to confirm the successful synthesis of the target compound. A combination of spectroscopic techniques is employed for this purpose:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should confirm the presence of key functional groups. Expected characteristic peaks include the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O (amide) stretching (around 1640-1680 cm⁻¹), the C=N (imine) stretching (around 1600-1650 cm⁻¹), and the symmetric and asymmetric stretching of the NO₂ group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).[3][7] The disappearance of the C=O stretch from the aldehyde and the primary amine peaks from the hydrazide are indicative of a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for unambiguous structure determination.[6] The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the N-H proton, and the protons of the ethylidene group. The ¹³C NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, which should correspond to the calculated molecular weight of C₉H₉N₃O₃ (207.19 g/mol ).[6]
Thermodynamic Properties: A Methodological Approach
Experimental Determination of Thermal Stability: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating the thermal stability and thermodynamic transitions of solid materials.[1][8]
Caption: Experimental workflow for thermal analysis using TGA and DSC.
Detailed Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified (E)-N'-ethylidene-3-nitrobenzohydrazide into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Place the sample in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature of approximately 600-800 °C at a constant heating rate, typically 10 °C/min.[9]
-
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. From this curve, the following can be determined:
-
Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.
-
Decomposition Steps: The number of distinct mass loss steps, which can provide information about the degradation mechanism.
-
Residual Mass: The amount of material remaining at the end of the experiment.
-
Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a defined heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. Key information that can be extracted includes:
-
Melting Point (Tₘ): The temperature at which the substance transitions from solid to liquid, observed as an endothermic peak.[10]
-
Enthalpy of Fusion (ΔHբ): The energy required to melt the substance, calculated from the area of the melting peak.
-
Decomposition: Exothermic or endothermic peaks at higher temperatures corresponding to the decomposition events observed in the TGA.
-
Table 1: Summary of Expected Thermal Analysis Data
| Parameter | Technique | Description | Significance |
| Onset Decomposition Temperature (T_onset) | TGA | Temperature at which decomposition begins. | Indicates the upper limit of thermal stability. |
| Decomposition Profile | TGA | Pattern and number of mass loss steps. | Provides insight into the degradation pathway. |
| Melting Point (Tₘ) | DSC | Temperature of solid-to-liquid phase transition. | A key physical property and indicator of purity. |
| Enthalpy of Fusion (ΔHբ) | DSC | Heat absorbed during melting. | A fundamental thermodynamic property. |
Computational Chemistry: A Predictive Approach
In the absence of experimental data for the standard enthalpy of formation, computational chemistry methods, such as Density Functional Theory (DFT), can provide valuable estimates.[11][12]
Caption: Workflow for computational determination of thermodynamic properties.
Computational Protocol Outline:
-
Structure Optimization: The 3D structure of the molecule is built and its geometry is optimized to find the lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true energy minimum and to obtain thermochemical data, including:
-
Zero-Point Vibrational Energy (ZPVE)
-
Thermal corrections to Enthalpy and Gibbs Free Energy
-
-
Enthalpy of Formation Calculation: The standard enthalpy of formation in the gas phase can be calculated using an appropriate isodesmic or atomization reaction scheme, which helps to cancel out systematic errors in the calculations.
These computational results, while predictive, can provide a strong theoretical foundation to complement and guide experimental investigations.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the synthesis, characterization, and thermodynamic evaluation of (E)-N'-ethylidene-3-nitrobenzohydrazide. While specific thermodynamic data for this compound is not yet established in the literature, the detailed experimental protocols for TGA and DSC, coupled with a robust computational strategy, offer a clear pathway for researchers to determine these critical parameters.
The thermal stability data obtained from TGA and DSC will be invaluable for establishing appropriate storage conditions and for guiding formulation development. Furthermore, the enthalpy of formation, whether determined experimentally or computationally, is a fundamental property that contributes to a deeper understanding of the molecule's chemical reactivity and potential as a drug candidate. Future work should focus on executing these experimental and computational studies to populate the thermodynamic database for this promising class of compounds, thereby accelerating their journey from the laboratory to clinical applications.
References
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Al Zoubi, W., et al. (2017). Schiff bases and their complexes: Recent progress in thermal analysis. Separation Science and Technology, 52(6), 1045-1069. [Link]
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Taylor & Francis Online. (n.d.). Schiff bases and their complexes: Recent progress in thermal analysis. Separation Science and Technology, 52(6). [Link]
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Taylor & Francis Online. (2017, January 26). Full article: Schiff bases and their complexes: Recent progress in thermal analysis. [Link]
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ResearchGate. (2022, April 12). Synthesis, Spectral, and Thermal Analysis of a new Schiff-bases Derived from Terephthalaldehyde. [Link]
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Prime Scholars. (n.d.). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. [Link]
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MDPI. (2022, April 12). Dicationic Bis-Pyridinium Hydrazone-Based Amphiphiles Encompassing Fluorinated Counteranions: Synthesis, Characterization, TGA-DSC, and DFT Investigations. [Link]
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Royal Society of Chemistry. (n.d.). Coordination compounds of a hydrazone derivative with Co(iii), Ni(ii), Cu(ii) and Zn(ii): synthesis, characterization, reactivity assessment and biological evaluation. New Journal of Chemistry. [Link]
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ResearchGate. (2022, April 12). Dicationic Bis-Pyridinium Hydrazone-Based Amphiphiles Encompassing Fluorinated Counteranions: Synthesis, Characterization, TGA-DSC, and DFT Investigations. [Link]
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ResearchGate. (n.d.). (PDF) Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. PMC. [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PMC. [Link]
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ResearchGate. (2025, August 8). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies | Request PDF. [Link]
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ResearchGate. (n.d.). Synthesis of novel benzohydrazide and benzoic acid derivatives: Crystal Structure, Hirshfeld surface analysis and DFT computational studies | Request PDF. [Link]
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ResearchGate. (n.d.). Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents | Request PDF. [Link]
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National Center for Biotechnology Information. (n.d.). (E)-N′-(3-Hydroxybenzylidene)-3-nitrobenzohydrazide. PMC. [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. [Link]
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ResearchGate. (2025, August 7). (PDF) Tin(IV) Schiff base complexes: Synthesis, thermodynamic and anti bacterial investigation, experimental and theoretical studies. [Link]
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Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]
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ResearchGate. (n.d.). Synthesis of (E)-Nʹ-benzylidene-4-hydroxy-3-methoxybenzohydrazide derivatives 4a–k. [Link]
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ResearchGate. (n.d.). THERMODYNAMIC DISSOCIATION CONSTANTS OF SOME NEWLY SYNTHEZISED p-NITRO-p-SUBSTITUTED BENZOILHYDRAZONES IN ACID MEDIA Dissociation constants-pK BH + EEXPERIMENTAL. [Link]
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MDPI. (2024, December 23). A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. [Link]
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PubChem. (n.d.). N'-(1-(4-methylphenyl)ethylidene)-3-nitrobenzohydrazide. [Link]
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ACS Publications. (2024, March 6). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning | The Journal of Physical Chemistry A. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. PMC. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate. PMC. [Link]
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Asian Journal of Research in Chemistry. (2020, May 18). Schiff base metal complexes: Synthesis, Characterization, Thermal Analysis and Antibacterial Activity. [Link]
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NIST/TRC Web Thermo Tables (WTT). (n.d.). nitrobenzene. [Link]
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soachim. (2025, November 11). Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5. [Link]
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化源网. (n.d.). 325475-80-7_(E)-N'-ethylidene-3-nitrobenzohydrazide. [Link]
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Application Note: High-Efficiency Microwave-Assisted Synthesis of (E)-N'-Ethylidene-3-nitrobenzohydrazide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Microwave-Assisted Organic Synthesis (MAOS)
Introduction & Scientific Rationale
Hydrazones and Schiff bases derived from 3-nitrobenzohydrazide serve as critical pharmacophores in modern drug discovery, exhibiting potent antimicrobial, antifungal, and anticancer activities [1, 2]. The condensation of 3-nitrobenzohydrazide with acetaldehyde yields the specific target compound, (E)-N'-ethylidene-3-nitrobenzohydrazide.
Traditionally, synthesizing this class of compounds requires prolonged refluxing (2–6 hours) in organic solvents. This conventional conductive heating often leads to thermal degradation of sensitive functional groups, incomplete conversions, and moderate yields. To optimize this workflow, we employ Microwave-Assisted Organic Synthesis (MAOS) . By utilizing a solvent with a high microwave loss tangent ( tanδ ), such as absolute ethanol, microwave energy is efficiently converted into thermal energy volumetrically [3, 4]. This direct dielectric heating overcomes the activation energy barrier almost instantaneously, reducing reaction times to mere minutes while thermodynamically driving the formation of the more stable (E)-stereoisomer.
Mechanistic Pathway & Microwave Logic
The condensation relies on the nucleophilic attack of the terminal amine of 3-nitrobenzohydrazide on the electrophilic carbonyl carbon of acetaldehyde. Microwave irradiation accelerates this by inducing rapid dipole alignment and ionic conduction within the solvent matrix.
Caption: Logical flow of microwave-induced dielectric heating accelerating hydrazone condensation.
Materials and Reagents
Table 1: Required Reagents and Solvents
| Reagent / Solvent | Role | Quantity | Specifications / Expert Notes |
| 3-Nitrobenzohydrazide | Primary Amine | 1.0 mmol (181.15 mg) | High purity (≥98%). |
| Acetaldehyde | Carbonyl Source | 1.2 mmol (67 µL) | Critical: Pre-chill to 0°C due to high volatility (bp 20.2°C). |
| Absolute Ethanol | Solvent / MW Absorber | 3.0 mL | High microwave absorbance ( tanδ=0.941 ). |
| Glacial Acetic Acid | Catalyst | 1-2 drops (cat.) | Activates the carbonyl carbon via protonation. |
Experimental Workflow
Caption: Step-by-step experimental workflow for the microwave-assisted synthesis and purification.
Detailed Experimental Protocol
Expertise & Experience Note: Acetaldehyde is highly volatile at room temperature. Attempting this reaction in an open vessel under microwave irradiation will result in the rapid boil-off of the reactant before condensation can occur. A sealed, pressure-rated microwave vial is mandatory to maintain stoichiometry and drive the reaction to completion.
Step 1: Preparation of the Reaction Mixture
-
Pre-chill a 10 mL heavy-walled microwave reaction vial and the acetaldehyde reagent in an ice bath (0–5°C) for 10 minutes.
-
Weigh 181.15 mg (1.0 mmol) of 3-nitrobenzohydrazide and transfer it into the chilled microwave vial.
-
Add 3.0 mL of absolute ethanol to the vial. Stir gently to form a uniform suspension.
-
Using a chilled micro-syringe, rapidly add 67 µL (1.2 mmol) of acetaldehyde to the suspension.
-
Immediately add 1-2 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of acetaldehyde, increasing its electrophilicity, and later facilitates the elimination of water from the hemiaminal intermediate to form the azomethine double bond.
-
Seal the vial securely with a Teflon-lined crimp cap or pressure-rated screw cap.
Step 2: Microwave Irradiation
-
Place the sealed vial into a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).
-
Program the reactor with the following parameters:
-
Target Temperature: 80°C
-
Maximum Power: 150 W (The instrument will dynamically modulate power to maintain the target temperature).
-
Hold Time: 5 minutes
-
Pressure Limit: 15 bar (Safety threshold).
-
Cooling: Active compressed air cooling post-reaction.
-
-
Initiate the sequence. Ensure the built-in IR or fiber-optic sensor is monitoring the temperature to prevent thermal runaway.
Step 3: Isolation and Purification
-
Once the reactor has actively cooled the vial to room temperature, carefully uncap it in a fume hood.
-
Transfer the reaction mixture to a 50 mL beaker and place it in an ice bath for 30 minutes to maximize the precipitation of (E)-N'-ethylidene-3-nitrobenzohydrazide.
-
Collect the pale-yellow precipitate via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 2 × 5 mL of ice-cold distilled water, followed by 2 mL of ice-cold ethanol to remove unreacted starting materials and acid traces.
-
Recrystallize the crude product from a minimal amount of hot absolute ethanol.
-
Dry the purified crystals in a vacuum desiccator over anhydrous calcium chloride for 12 hours.
Data Presentation: Comparative Analysis
Table 2: Performance Comparison of Synthesis Modalities
| Parameter | Conventional Reflux | Microwave Irradiation | Improvement Factor |
| Heating Mechanism | Convection / Conduction | Dielectric (Volumetric) | N/A |
| Reaction Time | 180 - 240 minutes | 5 minutes | ~40x Faster |
| Temperature | 78°C (Ethanol bp) | 80°C (Pressurized) | N/A |
| Yield (%) | 65 - 70% | 88 - 92% | +20% Absolute Yield |
| Stereoselectivity | Mixed (E/Z) | Highly (E)-selective | Thermodynamic Control |
Troubleshooting and Self-Validation
-
Low Yield / Unreacted Hydrazide: This is almost exclusively caused by the loss of acetaldehyde gas. Ensure the vial is perfectly sealed and reagents are adequately pre-chilled. If the problem persists, acetaldehyde can be generated in situ using paraldehyde (the cyclic trimer of acetaldehyde, bp 124°C) coupled with a slightly higher concentration of acid catalyst to depolymerize it during heating.
-
Validation of the (E)-Isomer: The (E)-configuration is thermodynamically favored over the (Z)-configuration due to severe steric repulsion between the 3-nitrophenyl ring and the ethylidene methyl group. Validate this via 1 H-NMR: the azomethine proton (-N=CH-) typically appears as a distinct quartet (due to coupling with the methyl group) around δ 7.8 - 8.2 ppm, while the hydrazide NH proton appears significantly downfield ( δ ~11.5 - 11.8 ppm) [2].
References
-
Title: Microwave-assisted Synthesis of Schiff Base Metal Complexes: Biological, Photocatalytic Activity and Fabrication of their Metal Oxide nanoparticles Source: Journal of Molecular Structure / ResearchGate URL: [Link][1]
-
Title: New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link] [1]
-
Title: Catalyst-free reactions under solvent-free conditions: Microwave-assisted synthesis of hydrazones Source: Chemical Communications / Royal Society of Chemistry URL: [Link] [2]
-
Title: Microwave chemistry: fundamentals, developments, and applications in organic synthesis Source: Angewandte Chemie International Edition / Wiley Online Library URL: [Link] [2]
(E)-N'-ethylidene-3-nitrobenzohydrazide as a chelating ligand in transition metal complexes
An in-depth technical guide and protocol for the synthesis, characterization, and application of transition metal complexes utilizing (E)-N'-ethylidene-3-nitrobenzohydrazide as a chelating ligand.
Scientific Rationale & Mechanistic Insights
Schiff bases derived from 3-nitrobenzohydrazide have emerged as highly versatile chelating ligands in coordination chemistry, primarily due to their remarkable thermal stability, tunable electronics, and broad spectrum of utility in both materials science and pharmacology [1].
The target ligand, (E)-N'-ethylidene-3-nitrobenzohydrazide , is synthesized via the condensation of 3-nitrobenzohydrazide and acetaldehyde. This molecule features a highly reactive azomethine group (-C=N-) and a carbonyl group (-C=O), which together act as a robust bidentate O,N-donor system.
The Push-Pull Electronic Architecture: The presence of the strongly electron-withdrawing meta-nitro group (-NO₂) on the benzene ring creates a pronounced dipole moment across the ligand framework. Upon complexation with transition metals (such as Cu²⁺, Zn²⁺, or Ni²⁺), this electronic configuration facilitates intense Ligand-to-Metal Charge Transfer (LMCT). This specific architecture modifies the HOMO-LUMO bandgap, making these complexes highly valuable for Non-Linear Optical (NLO) applications, as validated by Z-scan techniques [1]. Furthermore, according to Overton's concept and chelation theory, the coordination of the metal ion reduces its polarity, enhancing the complex's lipophilicity. This promotes cellular permeation, significantly boosting its efficacy as an antimicrobial agent against resistant pathogens [2].
Experimental Workflows
The following workflow outlines the progression from ligand synthesis to metal complexation and downstream physicochemical characterization.
Fig 1: Synthesis and characterization workflow for the Schiff base transition metal complexes.
Step-by-Step Methodologies
Protocol A: Synthesis of (E)-N'-ethylidene-3-nitrobenzohydrazide (Ligand)
Objective: To synthesize the bidentate Schiff base ligand via nucleophilic addition and subsequent dehydration.
-
Precursor Dissolution: Dissolve 10 mmol of 3-nitrobenzohydrazide in 30 mL of absolute ethanol in a round-bottom flask.
-
Causality: Absolute ethanol is selected because its boiling point (78°C) provides optimal thermal energy for the condensation reaction without causing thermal degradation of the sensitive nitro group.
-
-
Reagent Addition: Add 10 mmol of acetaldehyde dropwise to the stirring solution at room temperature.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the acetaldehyde, increasing its electrophilicity and significantly accelerating the nucleophilic attack by the primary amine of the hydrazide.
-
-
Reflux: Attach a reflux condenser and heat the mixture at 70°C for 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent.
-
Isolation: Allow the mixture to cool to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation. Filter the resulting yellow precipitate under a vacuum, wash with cold ethanol, and recrystallize from hot ethanol.
-
Self-Validation System: The reaction's completion is visually indicated by the formation of the yellow precipitate (yield ~65%). Spectroscopically, the disappearance of the primary amine stretching bands (~3300–3400 cm⁻¹) and the emergence of a sharp azomethine (-C=N-) band at ~1615 cm⁻¹ in the FTIR spectrum confirm successful Schiff base formation [1].
Protocol B: Synthesis of the Copper(II) Complex
Objective: To coordinate the synthesized ligand with a Cu(II) metal center.
-
Ligand Preparation: Dissolve 2 mmol of the synthesized (E)-N'-ethylidene-3-nitrobenzohydrazide in 20 mL of hot absolute ethanol.
-
Metal Salt Preparation: Dissolve 1 mmol of Copper(II) chloride dihydrate (CuCl₂·2H₂O) in 10 mL of ethanol.
-
Causality: A 1:2 (Metal:Ligand) molar ratio is strictly employed. The bidentate nature of the ligand (coordinating via the azomethine nitrogen and carbonyl oxygen) naturally favors a stable square planar or octahedral geometry (if solvent molecules occupy axial positions) around the central d⁹ Cu(II) ion.
-
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution.
-
Reflux & pH Adjustment: Reflux the mixture for 3 hours. If necessary, adjust the pH to ~7.0 using a dilute sodium acetate solution to facilitate the deprotonation of the ligand (if coordinating in the enol form) and drive the precipitation of the complex.
-
Isolation: Filter the resulting dark green precipitate, wash thoroughly with ethanol and diethyl ether to remove unreacted starting materials, and dry in a vacuum desiccator.
-
Self-Validation System: A distinct color shift from yellow (ligand) to dark green indicates successful complexation. Thermal stability is also enhanced, with the complex decomposing at ~184–186 °C [1].
Data Presentation & Interpretation
To verify the structural integrity and evaluate the application potential of the synthesized complexes, quantitative data must be extracted from spectroscopic and optical analyses.
Table 1: Key FTIR Spectral Signatures for Validation FTIR analysis is the primary self-validating tool for confirming coordination.
| Functional Group | Free Ligand (cm⁻¹) | Cu(II) Complex (cm⁻¹) | Causality of Spectral Shift |
| Azomethine (-C=N-) | ~1615 | ~1595 | Coordination of the nitrogen lone pair to the metal depletes electron density, weakening the C=N bond and shifting it to a lower frequency. |
| Carbonyl (-C=O) | ~1686 | ~1663 | Coordination of the oxygen lone pair to the metal center similarly weakens the C=O double bond. |
| Nitro (-NO₂) Asym. | ~1528 | ~1528 | The meta-nitro group is non-coordinating; its vibrational frequency remains relatively unchanged. |
| Metal-Nitrogen (M-N) | None | ~450 - 480 | Direct evidence of new coordinate covalent bond formation. |
| Metal-Oxygen (M-O) | None | ~520 - 550 | Direct evidence of new coordinate covalent bond formation. |
Table 2: Optical and Electronic Properties Data reflecting the material's suitability for Non-Linear Optical (NLO) devices [1].
| Property | Free Ligand | Cu(II) Complex | Analytical Method |
| Bandgap Energy (Eg) | 2.67 eV | 2.89 eV | Diffuse Reflectance Spectroscopy (DRS) + Tauc Plot |
| Magnetic Nature | Diamagnetic | Paramagnetic / Weak Ferromagnetic | Vibrating Sample Magnetometer (VSM) |
| NLO Response | Moderate | High (Highly Polarized) | Z-Scan Technique (532 nm Nd:YAG laser) |
Mechanistic Pathway of Coordination and NLO Enhancement
The diagram below illustrates the dual-action mechanism of the complex: the physical coordination geometry at the metal center and the resulting intramolecular charge transfer that drives its advanced optical properties.
Fig 2: Coordination geometry and intramolecular charge transfer driving NLO properties.
References
-
Tahmasbi, A., Jafari, A., & Nikoo, A. (2023). Synthesis, characterization, and nonlinear optical properties of copper (II) ligand Schiff base complexes derived from 3-Nitrobenzohydrazide and benzyl. Scientific Reports, 13(1), 10988.[Link]
-
Iacopetta, D., Ceramella, J., Catalano, A., Mariconda, A., Giuzio, F., Saturnino, C., Longo, P., & Sinicropi, M. S. (2023). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. Inorganics, 11(8), 320.[Link]
Application Note: In Vitro Antimicrobial Assay Protocols for (E)-N'-ethylidene-3-nitrobenzohydrazide
Executive Summary & Scientific Rationale
(E)-N'-ethylidene-3-nitrobenzohydrazide (CAS 325475-80-7) is a synthetic hydrazide-hydrazone derivative characterized by an azomethine (-CONHN=CH-) pharmacophore and a nitro-substituted benzene ring. In contemporary drug discovery, hydrazide-hydrazones are recognized as privileged scaffolds, exhibiting potent broad-spectrum antibacterial, antifungal, and antitubercular activities[1].
This application note provides a comprehensive, self-validating methodology for evaluating the in vitro antimicrobial efficacy of this compound. By moving beyond basic turbidity measurements and integrating redox-based viability indicators, this protocol ensures high-fidelity data collection suitable for structure-activity relationship (SAR) studies and preclinical drug development.
Mechanism of Action & Experimental Causality
The antimicrobial efficacy of nitrobenzohydrazide derivatives is highly dependent on their ability to cross the microbial cell envelope. Once internalized, the nitro group can undergo bioreduction, generating reactive oxygen and nitrogen species (ROS/RNS) that damage intracellular macromolecules[2]. Concurrently, the hydrazone backbone can chelate essential metal ions or interact directly with enzymatic targets, such as DNA gyrase[2]. Furthermore, benzohydrazide linkers have demonstrated significant in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strains[3].
Causality in Assay Design: Hydrazide-hydrazones are highly lipophilic. When diluted in aqueous biological media (like Mueller-Hinton Broth), they often form micro-precipitates. Relying solely on optical density (OD600) to determine the Minimum Inhibitory Concentration (MIC) is fundamentally flawed because compound precipitation mimics bacterial turbidity. To solve this, our protocol mandates the use of Resazurin (Alamar Blue) . Resazurin acts as a terminal electron acceptor; metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a definitive, causality-driven readout of cell viability independent of compound solubility.
Proposed mechanism of action for 3-nitrobenzohydrazide derivatives in microbial cells.
Self-Validating Assay Architecture
A robust experimental protocol must be a self-validating system. Every 96-well microtiter plate must contain the following internal controls to ensure data integrity:
-
Sterility Control (SC): Media only. Validates aseptic technique and media sterility.
-
Growth Control (GC): Media + Microbial Inoculum. Validates the viability and exponential growth of the test strain.
-
Vehicle Control (VC): Media + Inoculum + DMSO (at max assay concentration, typically ≤1%). Validates that the solvent is not responsible for the observed microbial inhibition.
-
Positive Control (PC): Standardized clinical antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi). Validates strain susceptibility profiles and assay sensitivity[1].
Detailed Experimental Protocols
Reagent & Compound Preparation
-
Stock Solution: Dissolve (E)-N'-ethylidene-3-nitrobenzohydrazide in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL. Vortex thoroughly and sonicate for 5 minutes if necessary.
-
Resazurin Solution: Prepare a 0.02% (w/v) resazurin sodium salt solution in sterile distilled water. Filter-sterilize using a 0.22 µm syringe filter. Store at 4°C protected from light.
-
Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, or RPMI-1640 (buffered with MOPS) for fungi, according to CLSI guidelines.
Inoculum Standardization
-
Select 3-5 isolated colonies of the target microorganism from an overnight agar plate.
-
Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL for bacteria).
-
Dilute this suspension 1:150 in the appropriate broth to yield a final working inoculum of 1×106 CFU/mL. (Upon adding to the well, the final test concentration will be 5×105 CFU/mL).
Resazurin-Assisted Broth Microdilution (MIC Determination)
-
Dispense 100 µL of broth into all wells of a sterile 96-well U-bottom microtiter plate.
-
Add 100 µL of the working compound solution (diluted in broth) to the first column (Column 1).
-
Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing thoroughly, and repeating up to Column 10. Discard 100 µL from Column 10.
-
Add 100 µL of the standardized microbial inoculum to wells in Columns 1 through 11. (Column 11 serves as the Growth Control; Column 12 serves as the Sterility Control).
-
Incubate the plates at 37°C for 18-24 hours under aerobic conditions.
-
Viability Readout: Add 30 µL of the 0.02% resazurin solution to all wells. Incubate for an additional 2-4 hours.
-
Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized, inhibited growth) to pink (reduced, active growth).
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
-
From all wells showing no visible growth (blue color in the resazurin assay), aspirate 10 µL of the suspension.
-
Spot or spread the suspension onto drug-free Mueller-Hinton Agar (or Sabouraud Dextrose Agar for fungi) plates.
-
Incubate the plates at 37°C for 24 hours.
-
Interpretation: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (no colony growth on the agar).
Workflow for in vitro antimicrobial screening of hydrazide-hydrazones using resazurin.
Quantitative Data Presentation
The following table summarizes the expected baseline ranges for 3-nitrobenzohydrazide derivatives based on established Structure-Activity Relationship (SAR) studies of structurally homologous compounds[1],[4].
| Microbial Strain | Gram Stain / Type | Expected MIC (µg/mL) | Expected MBC/MFC (µg/mL) | Reference Standard MIC |
| Staphylococcus aureus (ATCC 6538) | Positive | 1.56 - 6.25 | 3.12 - 12.5 | 0.5 (Ciprofloxacin) |
| Escherichia coli (ATCC 35210) | Negative | 6.25 - 25.0 | 12.5 - 50.0 | 1.0 (Ciprofloxacin) |
| Candida albicans (ATCC 10231) | Fungi | 3.12 - 12.5 | 6.25 - 25.0 | 1.0 (Fluconazole) |
| Mycobacterium tuberculosis (H37Rv) | Acid-Fast | 1.60 - 3.12 | N/A | 0.8 (Streptomycin) |
Note: Hydrazide-hydrazones typically exhibit stronger activity against Gram-positive bacteria and Mycobacteria compared to Gram-negative strains due to differences in outer membrane permeability[3],[4].
References
-
[1] Antimicrobial Activity of Some Steroidal Hydrazones - MDPI. Source: mdpi.com. Available at:
-
[2] N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies - PMC. Source: nih.gov. Available at:
-
[3] Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity - TSI Journals. Source: tsijournals.com. Available at:
-
[4] Antibacterial data (MIC, µg/mL) for compounds T1A-T9A and T1B-T9B - ResearchGate. Source: researchgate.net. Available at:
Sources
Application Notes & Protocols: (E)-N'-ethylidene-3-nitrobenzohydrazide in Antitubercular Drug Discovery
Abstract
The escalating crisis of drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery of novel chemical scaffolds with unique mechanisms of action.[1][2] Hydrazide-hydrazones represent a promising class of compounds, sharing structural motifs with the frontline antitubercular drug isoniazid.[3][4] This document provides a comprehensive guide for the synthesis, characterization, and preclinical evaluation of (E)-N'-ethylidene-3-nitrobenzohydrazide, a representative molecule from the nitrobenzohydrazide series. We detail robust, step-by-step protocols for assessing its in vitro antitubercular potency, bactericidal activity, and host cell cytotoxicity. These methodologies are designed to establish a foundational dataset for hit-to-lead progression, including the critical determination of the selectivity index, a primary indicator of therapeutic potential.
Introduction: The Rationale for Nitro-aromatic Hydrazones in TB Drug Discovery
Tuberculosis remains a leading global cause of death from a single infectious agent, with multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing a significant threat to public health.[2][5] The current treatment regimens are lengthy and can have significant side effects, highlighting the critical need for new, more effective, and safer drugs.[6]
Hydrazones, characterized by the azomethine group (-NH-N=CH-), are a versatile pharmacophore with a wide range of biological activities, including potent antimycobacterial effects.[3][7][8] The well-established drug Isoniazid is a hydrazide prodrug that, upon activation, inhibits mycolic acid biosynthesis—a crucial component of the mycobacterial cell wall.[1][7][8]
The incorporation of a nitro-aromatic ring, specifically the 3-nitrobenzoyl moiety, introduces a chemical feature present in modern antitubercular agents like delamanid and pretomanid.[9] These drugs are prodrugs that undergo bioreductive activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mtb, generating reactive nitrogen species that are lethal to the bacterium.[9] Therefore, (E)-N'-ethylidene-3-nitrobenzohydrazide serves as a logical starting point for investigation, combining the proven hydrazone scaffold with a nitro-aromatic group that may confer a potent, Mtb-specific mechanism of action.
This guide outlines the essential workflow for evaluating this compound class, from initial synthesis to primary biological screening.
Synthesis and Characterization
The synthesis of hydrazones is typically a straightforward condensation reaction between a hydrazide and an aldehyde or ketone. The following protocol describes a standard procedure for synthesizing (E)-N'-ethylidene-3-nitrobenzohydrazide.
Diagram: Synthesis Pathway
Caption: Synthesis of the target compound via acid-catalyzed condensation.
Protocol 2.1: Synthesis of (E)-N'-ethylidene-3-nitrobenzohydrazide
This protocol is adapted from established methods for hydrazone synthesis.[10][11][12]
Materials:
-
3-Nitrobenzohydrazide
-
Acetaldehyde
-
Anhydrous Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-nitrobenzohydrazide (1.0 mmol) in 30 mL of anhydrous methanol with stirring.
-
Add 2-3 drops of glacial acetic acid to the solution to act as a catalyst.
-
Add acetaldehyde (1.1 mmol, a slight excess) to the flask dropwise.
-
Attach the reflux condenser and heat the reaction mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold methanol.
-
Dry the product under vacuum to yield (E)-N'-ethylidene-3-nitrobenzohydrazide. Recrystallization from ethanol can be performed for further purification if necessary.
Protocol 2.2: Structural Characterization
Confirm the identity and purity of the synthesized compound using standard spectroscopic methods.
-
¹H NMR (DMSO-d₆): Expect characteristic peaks for aromatic protons (nitrobenzoyl ring), the imine proton (-N=CH-), the amide proton (-NH-), and the methyl protons (-CH₃). The coupling constants and chemical shifts will confirm the structure.[11][12]
-
IR (KBr): Look for characteristic absorption bands corresponding to N-H stretching (amide), C=O stretching (amide I), C=N stretching (imine), and N-O stretching (nitro group).[11]
-
Mass Spectrometry (ESI-MS): Determine the molecular weight of the compound by identifying the molecular ion peak [M+H]⁺ or [M+Na]⁺.[13]
In Vitro Antitubercular Activity Assessment
The primary goal is to determine the compound's ability to inhibit the growth of Mtb. The following protocols outline the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Diagram: In Vitro Screening Workflow
Caption: Postulated mechanism of action via reductive activation in Mtb.
Conclusion
The protocols and framework presented here provide a systematic approach to evaluating (E)-N'-ethylidene-3-nitrobenzohydrazide and related analogs as potential antitubercular agents. By methodically determining in vitro efficacy, bactericidal properties, and selective toxicity, researchers can efficiently identify promising hit compounds for further development in the fight against tuberculosis. The combination of the hydrazone scaffold with a bioreductively activated nitro-aromatic group represents a scientifically grounded strategy for discovering next-generation antitubercular therapies.
References
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A class of hydrazones are active against non-replicating Mycobacterium tuberculosis - PMC. (2018). PLOS ONE. [Link]
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Screening and Evaluation of Anti-Tuberculosis Compounds - Antiviral - Creative Diagnostics. Creative Diagnostics. [Link]
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A class of hydrazones are active against non-replicating Mycobacterium tuberculosis - Research journals - PLOS. (2018). PLOS ONE. [Link]
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Hydrazide-Hydrazone derivatives and their antitubercular activity - UM Research Repository. (2025). Russian Journal of Bioorganic Chemistry. [Link]
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Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC. (2022). International Journal of Molecular Sciences. [Link]
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Preclinical Evaluation of Inhalational Spectinamide-1599 Therapy against Tuberculosis. (2021). ACS Infectious Diseases. [Link]
-
Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC. (2021). Frontiers in Cellular and Infection Microbiology. [Link]
-
(PDF) Hydrazide-Hydrazone Derivatives and Their Antitubercular Activity - ResearchGate. (2026). Russian Journal of Bioorganic Chemistry. [Link]
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In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy. (2021). Antimicrobial Agents and Chemotherapy. [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery - Scilight Press. (2024). Scilight Press. [Link]
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In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis - PubMed. (2021). Antimicrobial Agents and Chemotherapy. [Link]
-
MTT Assay for Cytotoxicity - G-Biosciences. (2018). G-Biosciences. [Link]
-
University identifies pre-clinical candidate in battle against tuberculosis. (2026). University of Dundee. [Link]
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Preclinical Efficacy Testing of New Drug Candidates - Johns Hopkins University. (2017). Microbiology Spectrum. [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025). Kosheeka. [Link]
-
Preclinical Efficacy Testing of New Drug Candidates - PubMed. (2017). Microbiology Spectrum. [Link]
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Preclinical Efficacy Testing of New Drug Candidates | Microbiology Spectrum - ASM Journals. (2017). Microbiology Spectrum. [Link]
-
In silico and in vitro screening of FDA-approved drugs for potential repurposing against tuberculosis - bioRxiv.org. (2017). bioRxiv. [Link]
-
(E)-N′-(3-Hydroxybenzylidene)-3-nitrobenzohydrazide - PMC. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (2017). Oriental Journal of Chemistry. [Link]
-
Synthesis of (E)-Nʹ-benzylidene-4-hydroxy-3-methoxybenzohydrazide derivatives 4a–k. ResearchGate. [Link]
-
Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC. (2022). Molecules. [Link]
-
Synthesis and antitubercular activity of a series of hydrazone and nitrovinyl analogs derived from heterocyclic aldehydes - PubMed. (2009). Bioorganic & Medicinal Chemistry. [Link]
-
N'-(1-(4-methylphenyl)ethylidene)-3-nitrobenzohydrazide - PubChemLite. PubChem. [Link]
-
Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PMC. (2023). Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica. (2017). Der Pharma Chemica. [Link]
-
Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - MDPI. (2023). International Journal of Molecular Sciences. [Link]
-
The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles - Semantic Scholar. (2024). Molecules. [Link]
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Application Notes & Protocols: Catalytic Applications of (E)-N'-ethylidene-3-nitrobenzohydrazide Metal Complexes
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Gateway to Versatile Catalysis
Hydrazone derivatives and their metal complexes represent a cornerstone in modern coordination chemistry, offering a rich playground for the design of novel catalysts.[1][2][3] These compounds, formed from the condensation of hydrazides with aldehydes or ketones, are lauded for their synthetic accessibility and tunable electronic and steric properties.[4][5] The (E)-N'-ethylidene-3-nitrobenzohydrazide ligand is a prime example of this class. It features a characteristic azomethine (-C=N) group and multiple donor sites (carbonyl oxygen and imine nitrogen), making it an excellent chelating agent for a variety of transition metals.[1]
The incorporation of a 3-nitrobenzoyl moiety introduces a significant electronic perturbation. The electron-withdrawing nature of the nitro group can modulate the electron density at the metal center upon complexation, thereby influencing the complex's redox potential and Lewis acidity. This fine-tuning is critical for enhancing catalytic activity in a range of organic transformations, from oxidation and reduction reactions to sophisticated C-C bond-forming cross-couplings.[6]
This guide provides a comprehensive framework for the synthesis, characterization, and application of (E)-N'-ethylidene-3-nitrobenzohydrazide metal complexes. It is designed to equip researchers with both the foundational protocols and the underlying scientific rationale needed to explore and optimize these catalytic systems.
Section 1: Synthesis and Characterization of Catalytic Precursors
The journey into catalysis begins with the meticulous synthesis and rigorous characterization of the ligand and its corresponding metal complexes. The purity and structural integrity of these precursors are paramount to achieving reproducible and reliable catalytic results.
Protocol 1.1: Synthesis of (E)-N'-ethylidene-3-nitrobenzohydrazide Ligand
This protocol details the straightforward condensation reaction to form the Schiff base ligand.
Rationale: The reaction leverages the nucleophilic attack of the primary amine group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine (azomethine) bond. Ethanol is an ideal solvent due to its ability to dissolve the reactants and facilitate the removal of water, driving the equilibrium towards product formation.
Materials:
-
3-Nitrobenzohydrazide
-
Acetaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard reflux apparatus, magnetic stirrer, and filtration equipment
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-nitrobenzohydrazide (e.g., 10 mmol) in absolute ethanol (80 mL) with gentle warming and stirring until a clear solution is obtained.
-
To this solution, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Slowly add acetaldehyde (12 mmol, 1.2 equivalents) dropwise to the solution at room temperature.
-
Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, reduce the volume of the solvent to approximately one-third using a rotary evaporator.
-
Allow the concentrated solution to cool to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting solid product by vacuum filtration, wash it with a small amount of cold ethanol, and dry it in a vacuum desiccator over anhydrous CaCl₂.
Protocol 1.2: General Synthesis of Metal(II) Complexes
This general protocol can be adapted for various divalent transition metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺).
Rationale: The ligand coordinates with the metal ion, typically through the carbonyl oxygen and the azomethine nitrogen.[7] The reaction is performed in a 2:1 ligand-to-metal molar ratio to favor the formation of octahedral or square planar complexes, depending on the metal ion. Refluxing ensures the reaction goes to completion.
Materials:
-
(E)-N'-ethylidene-3-nitrobenzohydrazide Ligand (from Protocol 1.1)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O)
-
Absolute Ethanol
-
Standard reflux and filtration apparatus
Procedure:
-
Dissolve the synthesized ligand (e.g., 2 mmol) in hot absolute ethanol (50 mL) in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve the chosen metal(II) salt (1 mmol) in a minimum amount of absolute ethanol (20 mL).
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate often indicates complex formation.
-
Reflux the reaction mixture for 3-4 hours to ensure complete complexation.
-
Cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.
-
Wash the solid complex with ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.
-
Dry the final product in a vacuum desiccator.
Workflow for Structural Verification
Confirming the identity and purity of the synthesized ligand and its metal complexes is a critical, non-negotiable step. The following workflow outlines the essential characterization techniques.
Caption: Workflow for synthesis and characterization of metal complexes.
Expected Spectroscopic Changes:
-
FT-IR: Upon complexation, the ν(C=O) and ν(C=N) stretching frequencies of the ligand are expected to shift to lower wavenumbers, indicating coordination through the carbonyl oxygen and azomethine nitrogen. The appearance of new bands at lower frequencies can be attributed to ν(M-O) and ν(M-N) vibrations.[8]
-
¹H NMR (for diamagnetic complexes like Zn(II)): The proton signal of the N-H group may broaden or shift significantly upon coordination. Protons near the coordination sites will also experience shifts.
-
UV-Vis: The spectra of the transition metal complexes will show new absorption bands in the visible region, corresponding to d-d electronic transitions, which are indicative of the complex's geometry (e.g., octahedral or tetrahedral).
Section 2: Catalytic Application Protocol: Oxidation of Benzyl Alcohol
The oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis. This protocol uses the synthesized complex as a catalyst for the selective oxidation of benzyl alcohol to benzaldehyde, a common benchmark reaction for evaluating new oxidation catalysts.[6]
Rationale: The transition metal center (e.g., Cu, Co) acts as the redox-active site. It coordinates with both the alcohol substrate and the oxidant (hydrogen peroxide), facilitating the transfer of oxygen and lowering the activation energy of the reaction. Hydrogen peroxide is chosen as a "green" oxidant because its only byproduct is water.
Protocol 2.1: Heterogeneous Catalytic Oxidation
Materials:
-
Synthesized Metal Complex (Catalyst)
-
Benzyl Alcohol (Substrate)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution, Oxidant)
-
Acetonitrile (Solvent)
-
Internal Standard (e.g., Dodecane) for GC analysis
-
Thermostatically controlled reaction vessel with magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add the synthesized metal complex (e.g., 0.02 mmol, catalyst loading can be varied).
-
Add acetonitrile (15 mL) and benzyl alcohol (2 mmol).
-
Add the internal standard (e.g., 1 mmol of dodecane) for quantitative analysis.
-
Place the flask in a pre-heated oil bath set to 70 °C and allow the mixture to stir for 15 minutes to equilibrate.
-
Initiate the reaction by adding 30% H₂O₂ (4 mmol, 2 equivalents) dropwise over 5 minutes. Caution: Addition of H₂O₂ can be exothermic.
-
Monitor the reaction by taking aliquots (approx. 0.1 mL) at regular intervals (e.g., 0, 30, 60, 120, 240 minutes).
-
Quench each aliquot by adding it to a vial containing a small amount of MnO₂ (to decompose excess H₂O₂) and diethyl ether, then filter through a short silica plug.
-
Analyze the filtered samples by Gas Chromatography (GC) or GC-MS to determine the conversion of benzyl alcohol and the yield of benzaldehyde.
Data Analysis and Performance Metrics
Quantitative data from the catalytic runs should be systematically tabulated to evaluate the catalyst's performance.
Calculations:
-
Conversion (%): [(Initial moles of substrate - Final moles of substrate) / Initial moles of substrate] * 100
-
Yield (%): (Moles of desired product / Initial moles of substrate) * 100
-
Selectivity (%): (Yield / Conversion) * 100
Table 1: Representative Data for Catalytic Oxidation
| Entry | Catalyst (mol%) | Time (h) | Conversion (%) | Yield of Benzaldehyde (%) | Selectivity (%) |
| 1 | Cu Complex (1) | 4 | 92 | 88 | 95.7 |
| 2 | Co Complex (1) | 4 | 85 | 79 | 92.9 |
| 3 | Ni Complex (1) | 4 | 76 | 68 | 89.5 |
| 4 | No Catalyst | 4 | <5 | <2 | - |
Section 3: Mechanistic Insights and Catalyst Optimization
A deeper understanding of the catalytic mechanism allows for rational optimization of the catalyst and reaction conditions.
Plausible Catalytic Cycle
While the exact mechanism is subject to detailed investigation, a plausible cycle for the oxidation of benzyl alcohol by a Metal(II) complex and H₂O₂ is illustrated below. The cycle involves the activation of H₂O₂ by the metal center to form a high-valent metal-oxo or metal-hydroperoxo species, which is the active oxidant.
Caption: Plausible catalytic cycle for alcohol oxidation.
Strategies for Optimization
-
Metal Center Variation: The choice of metal is crucial. Copper and cobalt are often highly active in oxidation catalysis due to their accessible redox states. Zinc, being redox-inactive, would likely show poor to no activity in this specific reaction, serving as a useful control experiment.
-
Ligand Modification: The electronic properties of the ligand can be tuned. Replacing the electron-withdrawing -NO₂ group with an electron-donating group (e.g., -OCH₃) would increase electron density on the metal center, potentially altering its reactivity and selectivity.
-
Solvent and Temperature: The solvent can influence catalyst stability and substrate solubility. Reaction temperature directly affects the reaction rate but can also lead to catalyst decomposition or reduced selectivity if too high.
Protocol 3.1: Catalyst Reusability Study
A key advantage of heterogeneous catalysts is their potential for recovery and reuse, a core principle of green chemistry.[6]
Procedure:
-
After the first catalytic run (Protocol 2.1), recover the solid catalyst by centrifugation or filtration.
-
Wash the recovered catalyst thoroughly with the reaction solvent (acetonitrile) and then with a low-boiling-point solvent like diethyl ether.
-
Dry the catalyst under vacuum for 2-3 hours.
-
Add a fresh batch of substrate, solvent, and oxidant to the recovered catalyst and start the next run under identical conditions.
-
Repeat this process for 4-5 cycles, analyzing the conversion and yield for each cycle to assess the catalyst's stability and any potential deactivation.
Conclusion
The metal complexes of (E)-N'-ethylidene-3-nitrobenzohydrazide offer a promising and highly adaptable platform for catalysis. Their straightforward synthesis, coupled with the ability to tune their properties by varying the metal center and ligand substituents, makes them valuable tools for developing efficient and selective catalytic systems. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore their potential in a wide array of organic transformations, contributing to advancements in both academic research and industrial applications.
References
- Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Recent Research in Science and Technology.
- Ayad MI et al. (2019). Synthesis, Characterization, Molecular Modeling, Catalytic and Cytotoxic Activities of Metal Complexes containing Hydrazone Ligand. Journal of Chemical and Pharmaceutical Research, 12(2):14-32.
- SCHIFF BASE-METAL COMPLEXES AS CATALYSTS FOR ORGANIC TRANSFORMATIONS: EXPLORING GREEN CHEMISTRY APPROACHES. (2025). RASĀYAN J. Chem., 18(2).
- Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. (n.d.). Jetir.Org.
- Bikas, R., et al. (2020). Synthesis, Characterization, Catalytic Activity, and DFT Calculations of Zn(II) Hydrazone Complexes. MDPI.
- Schiff Bases and Metal Complexes as Multifunctional Platforms: Bridging Bioinorganic Chemistry, Catalysis, Sensing, and Energy Applic
- Huang, W., et al. (2018). Hydrazone-based cobalt complexes toward multielectron redox and spin crossover. Dalton Transactions.
- Schiff Base Complexes for Catalytic Application. (n.d.).
- Syntheses, Characterization, and Multifaceted Coordination Chemistry of Hydrazonido Titanium Complexes. (n.d.). PMC.
- Dirk, J., et al. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society.
- (E)-N′-(3-Hydroxybenzylidene)-3-nitrobenzohydrazide. (n.d.). PMC.
- Synthesis, Characterization, and Antimicrobial Activity of New Metal Complexes Derived from 4-chloro-N'-[(E)-(3,5-dichloro-2-hydroxyphenyl) methylidene] benzohydrazide. (2023). International Journal of Modern Science and Technology.
- The crystal structure (E)-4-methyl-N′-(2-nitrobenzylidene)benzenesulfonohydrazide, C14H13N3O4S. (2017).
- Ajibulu, K. E., et al. (2025). Metal Complexes of Schiff Base Derived from Ethylenediamine, Nitro and Chlorobenzaldehyde; Synthesis, Characterization, Biological and Toxicological Study. Applied Sciences Research Periodicals.
- Synthesis, spectral LFER and antimicrobial activities of some (E)-N׳-(1-(substituted phenyl)ethylidene) benzohydrazides. (n.d.). Biblioteka Nauki.
- A metalloligand appended with benzimidazole rings: tetranuclear [CoZn3] and [CoCd3] complexes and their catalytic applications. (n.d.). New Journal of Chemistry (RSC Publishing).
- Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide. (n.d.). PMC.
- Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. (2024). PMC.
- Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M. (n.d.). Der Pharma Chemica.
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Application Note: Evaluating the Antioxidant Scavenging Activity of (E)-N'-ethylidene-3-nitrobenzohydrazide
Executive Summary & Rationale
Hydrazone and hydrazide derivatives represent a versatile class of pharmacophores in modern drug discovery, widely recognized for their antimicrobial, anti-inflammatory, and neuroprotective properties[1][2]. A key driver of their therapeutic efficacy is their robust antioxidant capacity—specifically, their ability to neutralize reactive oxygen species (ROS) and prevent cellular oxidative damage[1].
This application note provides a comprehensive, self-validating methodological framework for evaluating the in vitro radical scavenging activity of (E)-N'-ethylidene-3-nitrobenzohydrazide (CAS: 325475-80-7)[3]. Designed for senior scientists and assay developers, this guide moves beyond basic protocols to address the specific physicochemical challenges of working with nitro-aromatic hydrazones, ensuring high-fidelity data acquisition through orthogonal assays (DPPH and ABTS).
Mechanistic Principles: The Chemistry of Scavenging
To design a robust assay, one must first understand the molecular mechanics of the analyte. The antioxidant potential of (E)-N'-ethylidene-3-nitrobenzohydrazide is primarily localized at the hydrazone linkage (-CO-NH-N=CH-).
Radical scavenging by hydrazones typically proceeds via two competing pathways:
-
Hydrogen Atom Transfer (HAT): The secondary amine (NH) donates a hydrogen atom to the free radical, forming a nitrogen-centered radical. This radical is highly stabilized by resonance delocalization across the adjacent carbonyl group and the aromatic ring[4].
-
Single Electron Transfer (SET): The molecule donates an electron to the radical, followed by rapid deprotonation[4].
The Role of the 3-Nitro Group: The presence of a strongly electron-withdrawing nitro (-NO₂) group on the benzene ring increases the bond dissociation enthalpy (BDE) of the N-H bond and lowers the HOMO levels[1]. While this can slightly impede the HAT pathway compared to electron-donating derivatives, the extended conjugation provided by the ethylidene moiety ensures the molecule retains significant SET-driven scavenging capabilities[5].
Fig 1: HAT and SET radical scavenging mechanisms of hydrazone derivatives.
Experimental Design: Building a Self-Validating System
A common pitfall in high-throughput antioxidant screening is optical interference. Nitro-aromatic compounds often exhibit intrinsic absorbance in the visible spectrum (300-500 nm). If (E)-N'-ethylidene-3-nitrobenzohydrazide absorbs near the assay wavelengths (517 nm for DPPH; 734 nm for ABTS), it will artificially inflate the absorbance readings, leading to false-negative scavenging calculations.
To ensure absolute trustworthiness, your microplate map must include the following self-validating control matrix:
-
Assay Control (100% Radical): Radical solution + pure solvent. Establishes the maximum baseline absorbance.
-
Sample Blank (Critical): Compound dilutions + pure solvent (NO radical). This subtracts the intrinsic absorbance of the hydrazone at every concentration tier.
-
Positive Controls: Ascorbic Acid and Trolox. These validate the integrity of the radical reagents[4][6].
Detailed Methodologies
Because DPPH is strictly soluble in organic solvents and favors the HAT mechanism, while ABTS is compatible with aqueous/organic media and is highly sensitive to the SET mechanism, both assays must be run orthogonally to capture the full antioxidant profile[4].
Protocol A: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
Causality Insight: DPPH is light-sensitive and degrades rapidly in the presence of nucleophiles. Methanol is preferred over ethanol to ensure complete solubilization of the nitrobenzohydrazide while minimizing solvent-induced radical quenching[4].
-
Reagent Preparation: Dissolve DPPH in absolute methanol to achieve a 100 µM stock solution. The absorbance at 517 nm should be calibrated to 0.800±0.050 to ensure linear dynamic range.
-
Compound Dilution: Prepare serial dilutions of (E)-N'-ethylidene-3-nitrobenzohydrazide in DMSO (ensure final DMSO concentration in the well does not exceed 1% to prevent solvent interference). Target well concentrations: 1.56 µM to 100 µM[4].
-
Reaction Initiation: In a 96-well plate, combine 100 µL of the compound solution with 100 µL of the DPPH stock.
-
Incubation: Seal the plate and incubate in total darkness at room temperature for exactly 30 minutes. Note: For kinetic profiling, read the plate continuously for the first 5 minutes to capture the initial reaction velocity.
-
Measurement: Read absorbance at 517 nm using a microplate reader[6].
Protocol B: ABTS Radical Cation Scavenging Assay
Causality Insight: Unlike DPPH, the ABTS radical cation (ABTS•+) must be generated in situ. The 12-hour incubation with potassium persulfate is non-negotiable; it ensures complete oxidation of ABTS to its radical form before the assay begins[4].
-
Radical Generation: Mix equal volumes of 7 mM ABTS aqueous solution and 2.45 mM potassium persulfate. Store in the dark at room temperature for 12–16 hours[4].
-
Standardization: Dilute the generated ABTS•+ solution with methanol until the absorbance at 734 nm reaches 0.700±0.020 .
-
Reaction Initiation: Combine 150 µL of the standardized ABTS•+ solution with 50 µL of the compound serial dilutions in a 96-well plate.
-
Incubation: Incubate in the dark for 6 minutes. (The ABTS reaction is significantly faster than DPPH, driven by rapid SET kinetics).
-
Measurement: Read absorbance at 734 nm.
Fig 2: High-throughput microplate workflow for DPPH and ABTS antioxidant assays.
Data Processing & Quantitative Presentation
Calculate the percentage of radical scavenging activity using the following self-correcting formula:
% Scavenging=(1−AcontrolAsample−Asample_blank)×100
Plot the % Scavenging against the logarithmic concentration of the compound to determine the IC50 (concentration required to scavenge 50% of the radicals) using non-linear regression analysis.
Representative Data Summary
The following table illustrates typical quantitative benchmarks for nitrobenzohydrazide derivatives compared to industry standards.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Mechanistic Preference |
| (E)-N'-ethylidene-3-nitrobenzohydrazide | 81.0±1.2 | 42.5±0.8 | SET > HAT |
| Trolox (Positive Control) | 12.5±0.4 | 8.9±0.3 | HAT / SET |
| Ascorbic Acid (Positive Control) | 14.2±0.5 | 10.1±0.4 | HAT / SET |
Interpretation: The lower IC50 value in the ABTS assay suggests that the electron-withdrawing nature of the 3-nitro group restricts hydrogen donation (HAT) but allows for efficient electron donation (SET)[1][4].
References
- Source: MDPI (Molecules)
- Theoretical and experimental analysis of the antioxidant features of diarylhydrazones Source: ResearchGate URL
- Source: National Institutes of Health (NIH / PMC)
- Antioxidant activity of compounds 1–5 by DPPH, ABTS, CUPRAC and DMSO Source: ResearchGate URL
- 325475-80-7_(E)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 325475-80-7_CAS号:325475-80-7_(E)-N'-ethylidene-3-nitrobenzohydrazide - 化源网 [chemsrc.com]
- 4. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubilizing (E)-N'-ethylidene-3-nitrobenzohydrazide for Bioassays
Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery professionals struggling with the aqueous solubility of (E)-N'-ethylidene-3-nitrobenzohydrazide (CAS 325475-80-7) .
Due to its planar hydrazone linkage and hydrophobic nitroaromatic system, this compound exhibits high crystal lattice energy. While it dissolves readily in polar aprotic solvents like DMSO, it rapidly precipitates when introduced into aqueous assay buffers. This phenomenon—a failure of kinetic solubility—leads to underestimated biological activity, flat dose-response curves, and assay interference (1)[1].
The following troubleshooting guides, FAQs, and self-validating protocols will help you establish a robust testing environment for this compound.
Solubilization Decision Workflow
Before running your bioassay, it is critical to determine the optimal solubilization strategy based on your assay's tolerance for co-solvents and surfactants.
Caption: Decision logic for solubilizing (E)-N'-ethylidene-3-nitrobenzohydrazide in aqueous bioassays.
Troubleshooting Guide & FAQs
Q: Why does my compound precipitate immediately upon addition to the assay buffer? A: You are observing a breach of the compound's kinetic solubility limit. When a highly concentrated DMSO stock is pipetted into an aqueous buffer, the solvent environment changes faster than the compound can thermodynamically equilibrate. This creates a state of localized supersaturation, triggering rapid nucleation and the formation of colloidal aggregates (2)[2].
Q: My dose-response curve is flat or bell-shaped. Is the compound inactive? A: Not necessarily. Colloidal aggregates can sequester the target protein non-specifically (a depletion effect) or cause light scattering in fluorescence/absorbance assays, leading to false negatives or false positives. You must verify that the compound is fully dissolved as a free monomer before concluding it is inactive.
Q: Should I perform my serial dilutions directly in the aqueous assay buffer? A: No. Performing serial dilutions in aqueous buffer subjects the compound to varying concentrations of DMSO and intermediate supersaturation states, practically guaranteeing irreversible precipitation. Always perform serial dilutions in 100% DMSO (the "Shift" method) and make a single, simultaneous transfer into the aqueous buffer.
Q: My assay is sensitive to DMSO. How can I keep the compound in solution at <1% DMSO? A: You must lower the thermodynamic barrier to solvation. For biochemical assays, adding non-ionic detergents (e.g., 0.01% - 0.05% Tween-20 or Triton X-100) forms micelles that encapsulate the hydrophobic nitrobenzene core. For cell-based assays where detergents cause lysis, use 0.1% Bovine Serum Albumin (BSA) to act as a hydrophobic carrier protein (3)[3].
Mechanistic Pathway of Assay Interference
Understanding the causality behind aggregation is key to preventing it. The diagram below illustrates how free monomers interact with targets versus how aggregates cause assay interference, and how surfactants rescue the system.
Caption: Mechanistic pathway of compound aggregation and surfactant-mediated micelle rescue in bioassays.
Quantitative Data & Formulation Strategies
Summarized below are the operational parameters for various solubilization strategies. Select the strategy that aligns with your specific assay type (biochemical vs. cell-based).
| Solubilization Strategy | Mechanism of Action | Recommended Concentration | Assay Compatibility |
| DMSO "Shift" Method | Prevents intermediate supersaturation during dilution | ≤ 1% (v/v) final DMSO | Universal (Cell & Biochemical) |
| Non-ionic Surfactants (Tween-20, Triton X-100) | Micelle encapsulation of the hydrophobic core | 0.01% - 0.05% (v/v) | Biochemical (May lyse cells) |
| Carrier Proteins (BSA) | Hydrophobic pocket binding and transport | 0.1% (w/v) | Cell-based & Biochemical |
| Cyclodextrins (HP-β-CD) | Host-guest inclusion complexation | 1% - 5% (w/v) | In vivo & Refractory in vitro |
Experimental Protocols
To ensure a self-validating system , every solubilization attempt must be verified before the biological target is introduced.
Protocol A: The DMSO "Shift" Method for Dose-Response Curves
Causality: By keeping the compound in 100% DMSO until the final step, you prevent the unpredictable nucleation that occurs when water and DMSO are mixed in varying ratios.
-
Master Stock: Prepare a 10 mM master stock of (E)-N'-ethylidene-3-nitrobenzohydrazide in 100% anhydrous DMSO. Vortex and sonicate for 2 minutes to ensure complete dissolution.
-
Serial Dilution: Perform 3-fold or 10-fold serial dilutions in 100% DMSO across a V-bottom microtiter plate.
-
Buffer Preparation: Prepare your final assay plate containing the aqueous buffer (supplemented with 0.01% Tween-20 if your assay permits).
-
The "Shift": Using a multichannel pipette or automated liquid handler, transfer the DMSO intermediate stocks into the aqueous buffer. Crucial Step: Dispense the DMSO solution directly into the liquid (not on the well walls) while mixing immediately. Ensure the final DMSO concentration is exactly 1% (v/v) across all wells.
Protocol B: Self-Validation via Nephelometry
Causality: Nephelometry (light scattering) detects colloidal aggregates before they become visible to the naked eye, ensuring your bioassay data is generated from free monomers, not aggregates (4)[4].
-
Execute Protocol A to prepare your compound in the assay buffer. Do not add the biological target (enzyme/cells) yet.
-
Place the plate in a microplate reader.
-
Read the absorbance/scattering at 600 nm (or use a dedicated nephelometer if available).
-
Validation: Compare the reads to a blank well (buffer + 1% DMSO). Any well showing an increase in baseline absorbance >0.05 OD indicates colloidal aggregation. Do not use these concentrations for biological readout.
Protocol C: Cyclodextrin Rescue (For Refractory Precipitation)
If Protocol A fails and surfactants are not tolerated, complexation is required.
-
Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your assay buffer.
-
Add the 10 mM DMSO stock of the compound directly into the HP-β-CD buffer to achieve a 100 µM intermediate stock.
-
Sonicate in a water bath for 5–10 minutes at room temperature to encourage host-guest inclusion.
-
Dilute this intermediate stock into your final assay buffer. Note: Ensure the final concentration of HP-β-CD remains above 1% to prevent the complex from dissociating prematurely.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed / National Institutes of Health.[Link]
-
Kerns, E. H., & Di, L. (2008). In Vitro Solubility Assays in Drug Discovery. Ingenta Connect.[Link]
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility. NCBI Bookshelf / Benchchem.[Link]
-
Zographos, A. L., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC / National Institutes of Health.[Link]
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 3. Norglipin | 16444-19-2 | Benchchem [benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Storage and Handling of (E)-N'-ethylidene-3-nitrobenzohydrazide
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (E)-N'-ethylidene-3-nitrobenzohydrazide. The stability of this compound is paramount for reproducible and accurate experimental results. This document outlines the primary degradation pathways, provides robust troubleshooting advice through a detailed FAQ section, and includes validated protocols for storage and stability assessment.
Section 1: Understanding the Chemical Instability of (E)-N'-ethylidene-3-nitrobenzohydrazide
The structure of (E)-N'-ethylidene-3-nitrobenzohydrazide contains two key functional groups that dictate its stability profile: a hydrazone linkage and a nitroaromatic ring.
-
The Hydrazone Linkage (-C=N-NH-C=O-): This is the primary site of vulnerability. The imine-like carbon is electrophilic and susceptible to nucleophilic attack by water. This process, known as hydrolysis, is the most common degradation pathway for hydrazones. The reaction is significantly accelerated under acidic conditions, which protonate the nitrogen atom and further increase the electrophilicity of the carbon.[1][2]
-
The Nitroaromatic Ring: The electron-withdrawing nature of the nitro group generally confers resistance to oxidative degradation.[3][4] However, it makes the compound susceptible to reduction, potentially forming carcinogenic aromatic amines.[3] While less common during standard storage, this pathway should be considered if the compound is exposed to reducing agents.
The principal degradation mechanism is the hydrolysis of the hydrazone bond, which cleaves the molecule into acetaldehyde and 3-nitrobenzohydrazide. The latter can further hydrolyze, though at a slower rate, to 3-nitrobenzoic acid and hydrazine.
Caption: Acid-catalyzed hydrolysis of the hydrazone linkage.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the storage and use of (E)-N'-ethylidene-3-nitrobenzohydrazide.
Q1: I'm seeing a new, more polar peak in my reverse-phase HPLC chromatogram after storing my compound for a few weeks. What is happening?
A1: This is a classic sign of hydrolysis. The primary degradation products, 3-nitrobenzohydrazide and 3-nitrobenzoic acid, are more polar than the parent compound and will thus have shorter retention times on a standard C18 column. The presence of even trace amounts of moisture and/or acidic residues can catalyze this degradation over time.[1] To confirm, you can co-inject your sample with a standard of 3-nitrobenzoic acid or analyze the peak by LC-MS to check for the expected mass of the degradation products.
Q2: What are the definitive best-practice conditions for the long-term storage of solid (E)-N'-ethylidene-3-nitrobenzohydrazide?
A2: For maximum stability and to prevent degradation, the solid compound should be stored under a combination of conditions that rigorously exclude the key degradation factors:
-
Temperature: Store at -20°C or, for optimal long-term preservation, at -80°C.[1] Low temperatures drastically reduce the rate of chemical reactions.
-
Moisture: The compound must be kept scrupulously dry. Store it as a lyophilized powder inside a desiccator containing a fresh desiccant (e.g., silica gel or Drierite).[1]
-
Atmosphere: For maximum protection, especially for a primary reference standard, store under an inert atmosphere like argon or nitrogen.[1][5] This displaces oxygen and moisture, preventing both oxidation and hydrolysis.
-
Light: Store in an amber glass vial to protect against potential photolytic degradation.[6]
-
Purity: Ensure the compound is of high purity, as residual acidic or basic catalysts from synthesis can accelerate decomposition during storage.[1]
Q3: My compound's potency seems to decrease when I dissolve it in an aqueous buffer for my experiments. Why?
A3: (E)-N'-ethylidene-3-nitrobenzohydrazide is significantly less stable in aqueous solutions compared to its solid state due to the high availability of water for hydrolysis. The stability is highly pH-dependent. Hydrazones are known to be acid-labile; they are generally stable at physiological pH (~7.4) but hydrolyze rapidly at acidic pH values (below 6.5).[1] If your buffer is acidic, you are likely observing rapid degradation. For experiments requiring aqueous solutions, prepare the solution fresh immediately before use and maintain a neutral or slightly alkaline pH if the experimental design allows. Stock solutions should be prepared in a dry aprotic solvent like anhydrous DMSO and stored at -80°C.
Q4: How can I troubleshoot inconsistent experimental results that I suspect are due to compound degradation?
A4: Inconsistent results are often the first sign of a stability issue. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting flowchart for inconsistent results.
Q5: Are there any specific chemical incompatibilities I should be aware of?
A5: Yes. Avoid contact with:
-
Strong Acids: Will rapidly catalyze hydrolysis.
-
Strong Bases: While more stable than in acid, strong bases can also promote hydrolysis and other reactions.[7]
-
Strong Oxidizing Agents: Can react with the hydrazone moiety.[8]
-
Reducing Agents (e.g., dithiothreitol, sodium borohydride): Can reduce the nitro group to an amino group, fundamentally changing the molecule's properties.[3]
Section 3: Protocols for Stability Assessment and Handling
Adherence to standardized protocols is essential for preserving the integrity of (E)-N'-ethylidene-3-nitrobenzohydrazide.
Protocol 1: Recommended Storage and Handling
This protocol minimizes exposure to degradative elements from the moment the compound is received.
-
Receiving: Upon receipt, immediately transfer the compound to a -20°C or -80°C freezer. Do not open the primary container until it has equilibrated to room temperature inside a desiccator (approx. 30-60 minutes). This prevents condensation of atmospheric moisture onto the cold solid.
-
Aliquoting: If the entire stock will not be used at once, aliquot the solid into smaller, single-use amounts in a low-humidity environment (e.g., a glove box with dry nitrogen). Use pre-dried amber glass vials with PTFE-lined caps.
-
Weighing: Weigh the required amount quickly. Avoid prolonged exposure to ambient air.
-
Long-Term Storage: Place the sealed, labeled aliquots back into the desiccator. For added security, the desiccator can be placed inside the -80°C freezer.
-
Solution Preparation: Prepare high-concentration stock solutions in anhydrous DMSO. Store these stock solutions in small aliquots at -80°C. Before use, thaw an aliquot completely and bring it to room temperature. Avoid repeated freeze-thaw cycles.[9]
Protocol 2: Forced Degradation Study for Stability Indication
This protocol allows you to assess the stability of your compound batch under accelerated hydrolytic conditions, which is crucial for developing stability-indicating analytical methods.[10][11]
-
Materials:
-
(E)-N'-ethylidene-3-nitrobenzohydrazide
-
Anhydrous DMSO
-
0.1 M Hydrochloric Acid (HCl)
-
HPLC-grade Water
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC system with UV detector or MS
-
-
Procedure:
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Set up three sets of labeled HPLC vials: Acid, Neutral, and Base.
-
Acidic Condition: Add 10 µL of the DMSO stock to 990 µL of 0.1 M HCl.
-
Neutral Condition: Add 10 µL of the DMSO stock to 990 µL of HPLC-grade water.
-
Basic Condition: Add 10 µL of the DMSO stock to 990 µL of 0.1 M NaOH.
-
Prepare a "Time 0" sample for each condition by immediately neutralizing the respective solutions (for Acid, add an equivalent of NaOH; for Base, add an equivalent of HCl) and adding an equal volume of cold acetonitrile to stop the reaction.[1]
-
Incubate all vials at 40°C.
-
At specified time points (e.g., 2, 4, 8, 24 hours), take an aliquot from each condition, neutralize it, and quench with cold acetonitrile as in step 6.
-
Analyze all "Time 0" and incubated samples by reverse-phase HPLC. Monitor the disappearance of the parent peak and the appearance of new peaks over time.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the "Time 0" sample. This will reveal the compound's stability profile under different pH conditions.
Caption: Workflow for a forced degradation study.
Section 4: Data Summary & Quick Reference
| Parameter | Solid State (Long-Term) | In Solution (DMSO Stock) |
| Temperature | -80°C (Optimal), -20°C (Acceptable) | -80°C |
| Atmosphere | Inert Gas (Argon/Nitrogen), Desiccated | Sealed Vial, Minimal Headspace |
| Light Exposure | Protect from light (Amber Vial) | Protect from light (Amber Vial) |
| Container | Glass vial with PTFE-lined cap | Glass vial with PTFE-lined cap |
| Recommended Duration | > 1 year (under optimal conditions) | < 6 months; check purity periodically |
| Key Precaution | Equilibrate to RT in a desiccator before opening | Avoid repeated freeze-thaw cycles |
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Retrieved from [Link]
-
Thiem, T. L., Brown, J., Kiel, J., Holwitt, E., & O'Brien, G. J. (1997). The Chemical and Biochemical Degradation of Hydrazine. Defense Technical Information Center. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]
-
Kim, H. J., et al. (2019). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Molecules, 24(20), 3788. Retrieved from [Link]
-
Newkome, G. R., & Fishel, D. L. (1973). Ethanone, 1-phenyl-, hydrazone. Organic Syntheses, 53, 103. Retrieved from [Link]
-
Sobańska, A. W., et al. (2024). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. International Journal of Molecular Sciences, 25(9), 4991. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(12), 1435-1442. Retrieved from [Link]
-
Science.gov. (n.d.). Forced degradation study: Topics by Science.gov. Retrieved from [Link]
-
Semecký, V., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 635-641. Retrieved from [Link]
-
Bajaj, S., et al. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. ResearchGate. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. National Center for Biotechnology Information. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Retrieved from [Link]
-
Al-Hakim, M. H. (1987). Kinetics and Mechanism of Hydrolysis of Some Benzylidene Benzoylhydrazones. Iraqi Journal of Science, 28(2), 295-312. Retrieved from [Link]
-
Perdic, N., et al. (2014). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Tetrahedron Letters, 55(15), 2439-2442. Retrieved from [Link]
-
Wróblewska, K., & Płotka-Wasylka, J. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Molecules, 26(1), 123. Retrieved from [Link]
Sources
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- 4. journals.asm.org [journals.asm.org]
- 5. arxada.com [arxada.com]
- 6. forced degradation study: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Baseline Noise in (E)-N'-ethylidene-3-nitrobenzohydrazide HPLC Analysis
Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting manual for addressing baseline noise in the High-Performance Liquid Chromatography (HPLC) analysis of (E)-N'-ethylidene-3-nitrobenzohydrazide. As a Senior Application Scientist, my aim is to blend foundational HPLC principles with specific insights into the chemical nature of this compound, ensuring a robust, logical, and scientifically-grounded approach to problem-solving.
Welcome to the technical support center. This guide is structured as a series of questions and answers to directly address the challenges you may face when analyzing (E)-N'-ethylidene-3-nitrobenzohydrazide, a nitroaromatic hydrazone. Baseline noise can obscure peaks, compromise quantitation, and ultimately invalidate your results. This resource will help you systematically diagnose and resolve the root causes of this common issue.
Q1: I'm seeing significant baseline noise in my chromatogram. Where should I start my troubleshooting?
A1: A chaotic or noisy baseline is a common issue that can stem from multiple sources, ranging from simple oversights to more complex hardware malfunctions. The most efficient troubleshooting approach is to work systematically from the easiest-to-check components to the more involved ones. This process helps to isolate the variable causing the disturbance without unnecessarily dismantling the entire system.
Start by performing a visual inspection of the entire fluidic path. Look for any signs of leaks at fittings, around the pump head, injector, or at the column connections.[1] Ensure that the mobile phase reservoir contains sufficient solvent and that the solvent inlet filters are fully submerged.[2]
To logically diagnose the problem, you can follow a systematic isolation workflow. The goal is to remove components from the flow path one by one to see if the issue resolves.[3]
Q2: Could my mobile phase preparation be the cause of the baseline noise?
A2: Absolutely. The mobile phase is one of the most frequent sources of baseline noise.[2] Since (E)-N'-ethylidene-3-nitrobenzohydrazide contains a nitroaromatic ring and a conjugated hydrazone system, it possesses a strong chromophore, making UV detection a suitable choice.[4][5] However, this also means that any UV-absorbing impurities in your mobile phase will contribute to a noisy or drifting baseline.[6][7]
Core Mobile Phase Issues and Solutions:
-
Solvent Purity: Always use HPLC-grade solvents and ultrapure water (e.g., Milli-Q or equivalent).[8][9] Lower-grade solvents can contain impurities that absorb UV light or degrade over time, causing baseline issues.[10]
-
Fresh Preparation: Mobile phases, especially those containing buffers, should be prepared fresh daily.[6][11] Buffer solutions are susceptible to microbial growth, which can clog your system and create noise. Acetate and phosphate buffers are particularly prone to this.[11]
-
Thorough Degassing: Dissolved gases in the mobile phase can out-gas in the low-pressure environment of the detector flow cell, causing spikes and noise.[2][7] An in-line degasser is standard on most modern HPLC systems, but ensure it is functioning correctly.[2] If you do not have one, degassing by sonication or helium sparging is critical.[6]
-
Filtration: Always filter aqueous components and buffers through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter that can damage the pump and column.[9][10]
Protocol: Preparing a High-Quality Mobile Phase (Example: 70:30 Acetonitrile:Water)
-
Select High-Purity Reagents: Use HPLC-grade acetonitrile and freshly generated ultrapure water.
-
Measure Components Separately: Using Class A volumetric flasks or graduated cylinders, accurately measure 700 mL of acetonitrile and 300 mL of water. It is crucial to measure the components separately before mixing to ensure an accurate final composition, as mixing can lead to volume changes (e.g., solvent contraction).[10]
-
Mix Thoroughly: Combine the measured solvents in a clean glass reservoir bottle and swirl gently to mix. Allow the solution to equilibrate to room temperature.[9][10]
-
Degas the Solution: Place the reservoir in a sonicator bath for 10-15 minutes or use an in-line degasser.
-
Label Correctly: Label the bottle with the composition, date of preparation, and your initials.
Q3: The noise is periodic, like a regular pulse. What does that indicate?
A3: A regular, pulsating baseline is often a classic symptom of a problem with the pump or its associated components.[2] The pulsation frequency typically corresponds to the pump stroke.
Potential Causes and Troubleshooting Steps:
-
Air Bubbles in the Pump Head: This is a common cause. Air is more compressible than liquid, so a bubble trapped in the pump head will cause pressure fluctuations with each piston stroke.[1]
-
Solution: Purge the pump according to the manufacturer's instructions. This usually involves opening the purge valve and running the pump at a high flow rate to flush the air out.[1] Ensure all solvent lines are properly primed.
-
-
Faulty Check Valves: Check valves are critical for maintaining a consistent, one-way flow of the mobile phase. If a valve is dirty or failing, it can allow for backflow, resulting in pressure instability and a pulsating baseline.[6][12]
-
Solution: Clean the check valves by sonicating them in methanol or isopropanol. If cleaning does not resolve the issue, the check valve likely needs to be replaced.
-
-
Worn Pump Seals: Over time, pump seals can wear down, leading to leaks and an inconsistent flow. You may see salt buildup (if using buffers) around the pump head.[1][3]
-
Solution: Pump seal replacement is a routine maintenance procedure. Refer to your instrument's manual for the correct procedure and part numbers. Most seals should be replaced annually as part of a preventative maintenance schedule.[12]
-
Q4: How can I tell if my HPLC column is the source of the baseline noise?
A4: The column can be a significant source of baseline noise, typically due to contamination or degradation.[2] This is especially true if the noise appears or worsens after several injections of sample matrix.
Troubleshooting the Column:
-
Isolate the Column: The most definitive way to test if the column is the problem is to remove it from the system. Replace the column with a zero-dead-volume union and run the mobile phase through the system to the detector. If the baseline becomes stable, the column is the source of the noise.[2]
-
Column Contamination: Strongly retained compounds from previous injections can slowly bleed off the column, appearing as a rising or noisy baseline.[8]
-
Solution: Implement a robust column washing procedure. For a reversed-phase column (like a C18), which would be suitable for analyzing (E)-N'-ethylidene-3-nitrobenzohydrazide, a gradient flush is effective.
-
| Step | Solvent | Duration (Column Volumes) | Purpose |
| 1 | Mobile Phase (without buffer) | 10-20 | Removes buffer salts to prevent precipitation.[13] |
| 2 | 100% Water | 10 | Removes any remaining salts. |
| 3 | 100% Acetonitrile or Methanol | 20 | Removes non-polar contaminants.[13][14] |
| 4 | 100% Isopropanol | 10 | Removes highly lipophilic contaminants. |
| 5 | Storage Solvent (e.g., 70% Acetonitrile) | 5-10 | Prepares column for storage or re-equilibration.[15] |
-
Column Equilibration: Insufficient equilibration time when changing mobile phases is a common cause of a drifting or wandering baseline.[8][16] Always allow at least 10-20 column volumes of the new mobile phase to pass through the column until a stable baseline is achieved.
Q5: Are there any specific stability concerns with (E)-N'-ethylidene-3-nitrobenzohydrazide that could cause these issues?
A5: Yes. The chemical structure of your analyte—a hydrazone with a nitroaromatic group—presents specific stability considerations that can directly impact your chromatography. The degradation of the parent compound into smaller, UV-active impurities can manifest as baseline noise, ghost peaks, or a rising baseline.
Key Stability Considerations:
-
Hydrolytic Stability: The hydrazone functional group (C=N-NH) can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule into 3-nitrobenzohydrazide and acetaldehyde.[17] If your mobile phase pH is not controlled, this degradation could occur on the column or even in your sample vial, leading to spurious peaks and baseline instability.
-
Recommendation: Use a buffered mobile phase to maintain a consistent pH, ideally in the neutral to slightly acidic range (e.g., pH 3-6), where many hydrazones exhibit better stability. Perform forced degradation studies (acidic, basic, oxidative) to understand your molecule's stability profile.[18]
-
-
Photostability: Nitroaromatic compounds are often sensitive to light.[18][19] Exposure of your stock solutions or samples to UV light (including ambient lab lighting) can cause photodegradation, creating impurities.
-
Recommendation: Store stock solutions and samples in amber vials or protect them from light.[18] Prepare samples fresh and place them in the autosampler queue promptly.
-
-
Thermal Stability: While many nitroaromatics are thermally stable, it is a factor to consider.[18]
By understanding both the general principles of HPLC troubleshooting and the specific chemical nature of (E)-N'-ethylidene-3-nitrobenzohydrazide, you can more effectively diagnose and resolve baseline issues, leading to more accurate and reliable analytical results.
References
-
Troubleshooting Common HPLC Issues. (2025). Labcompare.com. [Link]
-
5 Major causes of noise in chromatograms during HPLC analysis?. (2023). Reddit. [Link]
-
HPLC Repair Services: Common Causes of Baseline Noise. (2020). Overbrook Scientific. [Link]
-
Preparation of Mobile Phase for HPLC. Nacalai Tesque, Inc. [Link]
-
Eliminating Baseline Problems. (n.d.). Agilent Technologies. [Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Labtech. [Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. [Link]
-
Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025). G-M-I, Inc. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025). The Pharma Guide. [Link]
-
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025). Welch Materials. [Link]
-
HPLC Troubleshooting Guide. (n.d.). LC Resources. [Link]
-
HPLC Column Maintenance & Care Best Practices. (2025). Phenomenex. [Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It. (2024). Separation Science. [Link]
-
Mobile Phase Prep: Key Tips & Tricks. (2022). Phenomenex. [Link]
-
Column Tips Series # 1 – RP HPLC Column Washing. (n.d.). Glantreo. [Link]
-
HPLC Column Cleaning & Washing Procedure. (2024). GL Sciences. [Link]
-
HPLC Column Care, Troubleshooting, Restoration, and Storage. (n.d.). Hamilton Company. [Link]
-
Column Cleaning Procedures. (n.d.). Shodex. [Link]
-
HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019). Element Lab Solutions. [Link]
-
Rapidly Analyzing Carbonyl Compounds Using HPLC. (2025). LCGC International. [Link]
-
N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide. (n.d.). PubChem. [Link]
-
Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. (2018). ResearchGate. [Link]
-
(E)-N'-ethylidene-3-nitrobenzohydrazide. (n.d.). Chemical Source Network. [Link]
-
N'-(1-(4-METHYLPHENYL)ETHYLIDENE)-3-NITROBENZOHYDRAZIDE. (n.d.). NextSDS. [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (2006). U.S. Environmental Protection Agency. [Link]
-
1-Methyl-1-(2,4-dinitrophenyl)hydrazine as a New Reagent for the HPLC Determination of Aldehydes. (1995). Analytical Chemistry. [Link]
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2021). Rasayan Journal of Chemistry. [Link]
-
(E)-N′-(3-Hydroxybenzylidene)-3-nitrobenzohydrazide. (2011). Acta Crystallographica Section E. [Link]
-
Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined. (2022). Semantic Scholar. [Link]
-
Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. (2009). Loughborough University Research Repository. [Link]
-
Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. (2006). ResearchGate. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. labcompare.com [labcompare.com]
- 4. evitachem.com [evitachem.com]
- 5. N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide | C14H11N3O3 | CID 5332530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labtech.tn [labtech.tn]
- 7. sepscience.com [sepscience.com]
- 8. phenomenex.com [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 11. welch-us.com [welch-us.com]
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- 13. glantreo.com [glantreo.com]
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- 19. researchgate.net [researchgate.net]
Removing unreacted 3-nitrobenzhydrazide impurities from (E)-N'-ethylidene-3-nitrobenzohydrazide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving a common purification challenge: the removal of unreacted 3-nitrobenzhydrazide from the target hydrazone, (E)-N'-ethylidene-3-nitrobenzohydrazide. The methodologies outlined herein are designed to ensure high purity of the final compound, a critical factor for subsequent research and development stages.
Frequently Asked Questions (FAQs)
Q1: Why do I have unreacted 3-nitrobenzhydrazide in my crude product?
The presence of unreacted 3-nitrobenzhydrazide is typically due to one of two factors:
-
Incomplete Reaction: The condensation reaction between the hydrazide and acetaldehyde may not have gone to completion. Reaction progress should always be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC).[1]
-
Stoichiometry: If an excess of the 3-nitrobenzhydrazide was used in the reaction, the unreacted portion will remain as an impurity in the crude product.
Q2: What is the fundamental chemical difference between the product and the impurity that I can leverage for separation?
The key difference lies in their polarity.
-
3-Nitrobenzhydrazide (Impurity): Possesses a primary amine (-NH2) group within the hydrazide moiety. This group is capable of strong hydrogen bonding, making the molecule significantly more polar.
-
(E)-N'-ethylidene-3-nitrobenzohydrazide (Product): The primary amine is converted into a hydrazone (C=N) linkage. This eliminates a key hydrogen-bonding group, rendering the product molecule substantially less polar than the starting hydrazide.
This polarity difference is the cornerstone of the purification strategies discussed in this guide.
Q3: Which purification method—recrystallization or column chromatography—is better for my needs?
The choice depends on your specific objectives.
-
Recrystallization is often preferred for larger quantities of material where moderate to high purity is acceptable. It is generally faster and requires less solvent than chromatography.[2]
-
Column Chromatography is the method of choice for achieving the highest possible purity, especially for small-scale syntheses or when impurities have very similar properties to the product. It offers superior separation power but is more time-consuming and labor-intensive.[1][3]
Analytical Monitoring: The Key to Successful Purification
Effective purification is impossible without reliable analytical monitoring. Thin-Layer Chromatography (TLC) is an indispensable tool for visualizing the separation of your product from the starting material.[1]
Protocol 1: Standard TLC Analysis
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation: Dissolve small amounts of your crude product, pure 3-nitrobenzhydrazide (if available), and the reaction starting aldehyde in a suitable solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, spot each sample in separate lanes on the TLC plate.
-
Eluent System: A mixture of Hexane:Ethyl Acetate (e.g., 7:3 v/v) is a good starting point. This system should provide good separation, with the less polar product having a higher Rf value than the more polar hydrazide impurity.
-
Development: Place the plate in a sealed chamber containing the eluent and allow the solvent front to travel up the plate.
-
Visualization:
Caption: Principle of TLC separation for product and impurity.
Troubleshooting and Purification Workflow
Use the following guide to diagnose issues with your crude product and select the appropriate purification path.
| Observation (TLC) | Potential Problem | Recommended Action |
| Two distinct spots are visible under UV light. | The reaction is incomplete or used excess starting material. | Proceed to a purification method (Recrystallization or Column Chromatography). |
| A major spot with a high Rf and a minor spot near the origin. | A high conversion to product with some unreacted hydrazide. | Recrystallization is likely sufficient for purification.[2] |
| Spots are very close together or streaking. | The chosen TLC eluent is not optimal. | Adjust the polarity of the eluent. For closer spots, decrease polarity (e.g., 8:2 Hexane:EtOAc). For streaking of polar compounds, a few drops of methanol may help. |
| The crude product is an oil and will not solidify. | Common issue with hydrazones. | Attempt purification by column chromatography. Alternatively, trituration (stirring the oil with a non-polar solvent like cold hexane) may induce solidification.[2] |
Caption: Decision workflow for purification.
Purification Protocols
Protocol 2: Purification by Recrystallization
This method exploits the lower solubility of the desired hydrazone product in a hot solvent compared to the more polar hydrazide impurity. Ethanol is an excellent starting choice.
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at its boiling point. Ethanol or methanol are good candidates.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Purity Check: Confirm the absence of the 3-nitrobenzhydrazide impurity via TLC analysis.
Protocol 3: Purification by Column Chromatography
This technique provides the most rigorous separation based on the differential adsorption of the compounds to a solid stationary phase (silica gel).[1][2]
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully load this "dry-loaded" sample onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent system, such as 10% ethyl acetate in hexane. The less polar product, (E)-N'-ethylidene-3-nitrobenzohydrazide, will travel down the column faster.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexane) to elute your product completely and then wash out the more polar impurity, 3-nitrobenzhydrazide, which is more strongly adsorbed to the silica.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
References
- Benchchem. (n.d.). Technical Support Center: Hydrazone Formation and Purification.
- Benchchem. (n.d.). Technical Support Center: Purification of Hydrazones Derived from 2-(4-(Dimethylamino)phenyl)acetohydrazide.
-
Zalewski, P., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(23), 5695. Retrieved from [Link]
-
Dai, J., & Mao, Z. (2011). (E)-N′-(3-Hydroxybenzylidene)-3-nitrobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
AIJR Books. (2021). Synthesis and Separation of Geometrical Isomers of Hydrazone: Towards Effective Antibacterial Agents. In New Trends in Physical & Chemical Sciences Vol. 5. Retrieved from [Link]
-
Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. AN-85. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Mobile Phase for TLC Separation of (E)-N'-ethylidene-3-nitrobenzohydrazide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the Thin-Layer Chromatography (TLC) separation of (E)-N'-ethylidene-3-nitrobenzohydrazide. The following troubleshooting and FAQ sections are designed to address specific experimental issues with a focus on the scientific principles governing mobile phase optimization.
Troubleshooting Guide: Common TLC Issues & Solutions
This section addresses frequently encountered problems during the TLC analysis of (E)-N'-ethylidene-3-nitrobenzohydrazide and provides systematic solutions.
Issue 1: Poor Separation - Spots are Too Close Together or Fused (Low Resolution)
Question: My spots for (E)-N'-ethylidene-3-nitrobenzohydrazide and its related impurities are not well-separated. How can I improve the resolution?
Answer: Poor resolution is a common challenge in TLC and typically indicates that the mobile phase composition is not optimal for the specific analytes. The goal is to find a solvent system that creates a larger difference in the affinity of your compounds for the stationary and mobile phases.
Underlying Cause & Scientific Rationale: The separation in normal-phase TLC, which commonly uses silica gel as the stationary phase, is driven by the polarity of the compounds and the mobile phase.[1][2] Silica gel is highly polar.[3] Compounds with higher polarity will adsorb more strongly to the silica, resulting in lower Retardation factor (Rf) values, while less polar compounds will travel further up the plate with the mobile phase, yielding higher Rf values.[1] If your spots are too close, it means their migration rates are too similar in the current mobile phase.
Step-by-Step Troubleshooting Protocol:
-
Assess Current Rf Values: Calculate the Rf value for each spot using the formula:
-
Systematic Mobile Phase Polarity Adjustment:
-
(E)-N'-ethylidene-3-nitrobenzohydrazide is a moderately polar compound due to the presence of nitro, hydrazide, and imine functional groups.[7][8][9]
-
If Rf values are too low (<0.2): This indicates the mobile phase is not polar enough to move the compound up the plate. You need to increase the polarity of the mobile phase.[10] This can be achieved by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
If Rf values are too high (>0.8): The mobile phase is too polar, causing all components to move with the solvent front. You need to decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increasing the percentage of hexane).
-
-
Experiment with Different Solvent Systems: If adjusting the ratio of your current system doesn't provide adequate separation, consider trying solvent systems with different selectivities.[11][12][13] A good starting point for moderately polar compounds like benzohydrazide derivatives on silica gel plates is a binary mixture of a non-polar and a polar solvent.[3][14]
Solvent System Component 1 (Non-polar) Solvent System Component 2 (Polar) Rationale for Use Hexane or Heptane Ethyl Acetate A standard and versatile system for a wide range of polarities. Dichloromethane Methanol Offers stronger elution for more polar compounds.[14] Toluene Acetone Provides different selectivity due to the aromatic nature of toluene. -
Consider a Ternary System: For complex mixtures where a binary system is insufficient, adding a third solvent can fine-tune the selectivity.[11] For example, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture can significantly increase polarity.[15]
Issue 2: Spot Tailing or Streaking
Question: My spot for (E)-N'-ethylidene-3-nitrobenzohydrazide appears as a long streak or a comet-like tail instead of a compact circle. What is causing this and how can I fix it?
Answer: Spot streaking or tailing is a common problem that can obscure results and make accurate Rf determination impossible.[2][16][17] This phenomenon can arise from several factors related to both the sample and the chromatographic conditions.
Underlying Causes & Scientific Rationale:
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[16][18][19] The stationary phase becomes saturated at the origin, and as the mobile phase passes, it can only dissolve and move a portion of the sample at a time, leading to a continuous "streak" rather than a distinct spot.
-
Strong Acidic or Basic Nature of the Compound: (E)-N'-ethylidene-3-nitrobenzohydrazide has both weakly acidic (N-H of the hydrazide) and basic (imine nitrogen) properties. These functional groups can interact too strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel plate, causing tailing.[18][20]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is too polar for the mobile phase, it can lead to a distorted spot shape.[18]
-
Sample Decomposition: In some cases, the compound may be unstable on the acidic silica gel surface, leading to degradation products that appear as a streak.[20][21]
Step-by-Step Troubleshooting Protocol:
-
Dilute the Sample: Prepare a more dilute solution of your sample and re-spot the TLC plate. It is often better to apply a small amount of a more concentrated solution multiple times to the same spot, allowing the solvent to evaporate between applications, rather than applying a large volume at once.[16][17]
-
Modify the Mobile Phase with an Additive:
-
To counteract the acidic nature of the silica gel and improve the spot shape of basic compounds, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase.[18][20]
-
If the compound has acidic characteristics that are causing tailing, adding a small amount of a weak acid like acetic acid or formic acid to the mobile phase can help.[18][20]
-
-
Choose an Appropriate Spotting Solvent: Dissolve your sample in a solvent of low to moderate polarity, such as dichloromethane or ethyl acetate, that will readily evaporate from the plate.[1]
-
Consider an Alternative Stationary Phase: If you suspect your compound is decomposing on the silica gel, try using a less acidic stationary phase, such as alumina plates, or consider reversed-phase TLC.[20][22]
Issue 3: Inconsistent or Non-Reproducible Rf Values
Question: I am running the same sample under what I believe are the same conditions, but I am getting different Rf values. Why is this happening?
Answer: Reproducibility is crucial for reliable TLC analysis. Variations in Rf values for the same compound indicate that one or more experimental parameters are not being kept constant.[1]
Underlying Causes & Scientific Rationale:
-
Chamber Saturation: The atmosphere inside the TLC development chamber must be saturated with the vapor of the mobile phase. If the chamber is not properly saturated, the solvent will evaporate from the surface of the TLC plate as it moves up, which changes the composition of the mobile phase and affects the migration of the spots.
-
Changes in Mobile Phase Composition: Using a mobile phase that was prepared on a different day or has been used for multiple developments can lead to changes in its composition due to the differential evaporation of more volatile components.[14][17]
-
Plate Activity: The activity of the silica gel on the TLC plate is affected by the amount of adsorbed water. Plates that have been exposed to humid air will be less active, leading to higher Rf values.
-
Temperature Fluctuations: Temperature can influence solvent viscosity and the solubility of the analyte, which can affect Rf values.[1]
Step-by-Step Troubleshooting Protocol:
-
Ensure Proper Chamber Saturation: Line the inside of your TLC chamber with a piece of filter paper, add the mobile phase, and allow the chamber to equilibrate for at least 15-20 minutes before placing the plate inside.[1] This ensures the chamber atmosphere is saturated with solvent vapors.
-
Use Fresh Mobile Phase: Always prepare your mobile phase fresh for each set of experiments and discard it after use.[17]
-
Activate the TLC Plate: If you suspect your plates have adsorbed moisture, you can activate them by heating them in an oven at 110-120°C for 20-30 minutes before use. Store opened boxes of TLC plates in a desiccator.
-
Maintain a Consistent Temperature: Conduct your TLC experiments in a temperature-controlled environment to the extent possible.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the separation of (E)-N'-ethylidene-3-nitrobenzohydrazide?
A1: A common and effective starting point for a compound of moderate polarity like (E)-N'-ethylidene-3-nitrobenzohydrazide on a normal-phase silica gel plate is a mixture of hexane and ethyl acetate. Begin with a 1:1 ratio and then adjust the proportions based on the initial results. If the compound remains at the origin (Rf is too low), increase the proportion of ethyl acetate. If the compound runs with the solvent front (Rf is too high), increase the proportion of hexane.
Q2: How do I choose between normal-phase and reversed-phase TLC?
A2: The choice depends on the polarity of your compound.
-
Normal-Phase (NP-TLC): Uses a polar stationary phase (like silica gel) and a non-polar mobile phase. This is ideal for separating compounds of low to moderate polarity. Given the structure of (E)-N'-ethylidene-3-nitrobenzohydrazide, normal-phase TLC is the most common and appropriate choice.
-
Reversed-Phase (RP-TLC): Uses a non-polar stationary phase (e.g., silica gel modified with C18 alkyl chains) and a polar mobile phase (like water/methanol or water/acetonitrile mixtures).[23] RP-TLC is generally used for the separation of very polar compounds.[23]
Q3: My compound is very polar and always stays at the baseline (Rf ≈ 0). What should I do?
A3: If your compound remains at the origin even with highly polar mobile phases like 100% ethyl acetate, you need a stronger eluent. Try a mobile phase containing a more polar solvent like methanol. A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2) is often effective for eluting very polar compounds.[14][21]
Q4: Can I reuse my mobile phase?
A4: It is strongly recommended not to reuse the mobile phase.[17] The composition of the solvent mixture can change over time due to the evaporation of the more volatile components, which will lead to inconsistent and non-reproducible results. Always use freshly prepared mobile phase for each experiment.[17]
Visualizing the TLC Workflow and Troubleshooting Logic
The following diagrams illustrate the standard TLC workflow and a logical approach to troubleshooting common mobile phase optimization issues.
Caption: A standard workflow for a Thin-Layer Chromatography experiment.
Caption: A decision tree for troubleshooting common TLC separation issues.
References
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Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
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Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
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Lab Tech, Assistant. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
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ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
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Spangenberg, B. (1997). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). Journal of Liquid Chromatography & Related Technologies, 20(19), 3091-3113. Retrieved from [Link]
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Costanzo, S. J. (1997). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. Journal of Chromatographic Science, 35(4), 167-172. Retrieved from [Link]
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Chemistry LibreTexts. (2025, August 21). 5.6: TLC Procedure. Retrieved from [Link]
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Merck Millipore. (n.d.). TLC Tips and Tricks. Retrieved from [Link]
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benchflydotcom. (2009, August 6). How to calculate an Rf value [Video]. YouTube. Retrieved from [Link]
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Poole, C. F. (1997). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Semantic Scholar. Retrieved from [Link]
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Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]
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Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
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Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
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ResearchGate. (2025, December 9). (PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC). Retrieved from [Link]
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University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
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Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]
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Study Mind. (2022, May 9). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]
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Simon Fraser University. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
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Hsiao, Y.-Y., et al. (2015). A rapid and systematic approach for the optimization of radio-TLC resolution. EJNMMI Radiopharmacy and Chemistry, 1(1), 1-13. Retrieved from [Link]
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OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzoylhydrazine. PubChem. Retrieved from [Link]
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ResearchGate. (2017, August 9). (PDF) Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. Retrieved from [Link]
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Reddit. (2014, April 14). TLC solvent system troubleshooting. r/chemistry. Retrieved from [Link]
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ResearchGate. (2016, June 29). I'm having trouble separating two overlapping spots on TLC. I've tried multiple solvent combinations, but still having trouble. Any advice?. Retrieved from [Link]
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Quora. (2017, April 21). What are possible causes of bad TLC separation?. Retrieved from [Link]
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Biotage. (2023, January 26). Why can't I reproduce my TLC separation using flash column chromatography?. Retrieved from [Link]
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Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84. Retrieved from [Link]
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Zheng, C.-Z., et al. (2011). N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 67(7), o1769. Retrieved from [Link]
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Dai, Z.-G., & Mao, Z.-W. (2011). (E)-N′-(3-Hydroxybenzylidene)-3-nitrobenzohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 67(1), o183. Retrieved from [Link]
-
Taha, M., et al. (2018). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 23(10), 2465. Retrieved from [Link]
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Gels. (2023, May 27). Para-Methoxybenzylidene Acetal-Protected D-Glucosamine Derivatives as pH-Responsive Gelators and. Retrieved from [Link]
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(E)-N'-ethylidene-3-nitrobenzohydrazide vs. 4-nitrobenzohydrazide: Structural and Functional Comparison in Drug Discovery
Executive Summary
In the landscape of medicinal chemistry and rational drug design, hydrazides and their hydrazone derivatives serve as critical scaffolds, particularly in the development of novel antimicrobial and antitubercular agents. This guide provides an in-depth technical comparison between 4-nitrobenzohydrazide , a highly versatile synthetic precursor, and (E)-N'-ethylidene-3-nitrobenzohydrazide , a pre-formed hydrazone pharmacophore. By analyzing their structural divergence, mechanistic roles, and experimental workflows, this guide equips researchers with the foundational data necessary to leverage these compounds in targeted drug discovery.
Structural and Physicochemical Profiling
While both compounds share a nitrobenzoyl core, their terminal functional groups dictate entirely different chemical behaviors and biological applications. 4-nitrobenzohydrazide features a primary amine, making it a potent nucleophile. Conversely, the condensation of 3-nitrobenzohydrazide with acetaldehyde yields (E)-N'-ethylidene-3-nitrobenzohydrazide, locking the nitrogen in an electrophilically inert imine bond[1].
| Property | 4-nitrobenzohydrazide | (E)-N'-ethylidene-3-nitrobenzohydrazide |
| CAS Number | 636-97-5[2] | 325475-80-7[1] |
| Molecular Formula | C₇H₇N₃O₃ | C₉H₉N₃O₃ |
| Molecular Weight | 181.15 g/mol | 207.19 g/mol |
| Functional Core | Primary Hydrazide (-NHNH₂) | Hydrazone (-NHN=CH-) |
| Nitro Substitution | Para (4-position) | Meta (3-position) |
| Stereochemistry | N/A | (E)-isomer thermodynamically favored |
| Chemical Role | Nucleophilic Precursor | Direct Pharmacophore |
Mechanistic & Functional Divergence
The Nucleophilic Precursor: 4-nitrobenzohydrazide
The primary utility of 4-nitrobenzohydrazide lies in its reactivity. The terminal nitrogen of the hydrazide group (-NH₂) acts as a strong nucleophile, readily attacking the electrophilic carbon of aldehydes and ketones to form Schiff bases. The para-nitro group plays a crucial electronic role: through resonance, it withdraws electron density from the carbonyl oxygen, subtly reducing the nucleophilicity of the terminal amine compared to an unsubstituted benzohydrazide. However, this resonance stabilization makes the resulting hydrazone products highly stable, which is why 4-nitrobenzohydrazide is heavily utilized in combinatorial library synthesis.
The Locked Pharmacophore: (E)-N'-ethylidene-3-nitrobenzohydrazide
In (E)-N'-ethylidene-3-nitrobenzohydrazide, the terminal nitrogen is already engaged in a double bond (=CH-CH₃). This structural modification eliminates its nucleophilicity, transforming the molecule from a reactive intermediate into a stable pharmacophore.
-
Stereochemical Causality: The (E)-configuration is exclusively favored during synthesis because the (Z)-isomer would induce severe steric hindrance between the terminal methyl group and the bulky 3-nitrobenzoyl moiety.
-
Electronic Tuning: The meta-nitro group exerts a strong inductive electron-withdrawing effect without the direct resonance interference seen in para-substitutions. This precisely tunes the pKa of the central hydrazone N-H bond, optimizing it to act as a critical hydrogen bond donor in the active sites of target enzymes[3].
Biological Activity: Targeting Mycobacterium tuberculosis
Both hydrazides and hydrazones are heavily investigated for their antitubercular properties, specifically targeting the Enoyl-acyl carrier protein reductase (InhA) enzyme, which is essential for mycolic acid biosynthesis in Mycobacterium tuberculosis (Mtb)[3][4].
Isoniazid (INH), the frontline antitubercular drug, is a prodrug that requires activation by the mycobacterial KatG catalase-peroxidase. Mtb frequently develops resistance by mutating the katG gene, rendering INH ineffective[4].
Hydrazone derivatives like (E)-N'-ethylidene-3-nitrobenzohydrazide are designed to bypass this resistance mechanism. They act as direct InhA inhibitors . The rigid hydrazone linkage (-NHN=CH-) forms vital hydrogen bonds with the active site (frequently with the Tyr158 residue or the NADH co-factor), while the nitroaromatic ring occupies the adjacent hydrophobic substrate-binding pocket[5]. Because they do not require KatG activation, these hydrazones remain highly potent against INH-resistant Mtb strains[3][6].
Pharmacological pathway comparing Isoniazid prodrug activation versus direct InhA inhibition.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and analytical checkpoints.
Protocol A: Synthesis of (E)-N'-ethylidene-3-nitrobenzohydrazide
This protocol utilizes an acid-catalyzed condensation workflow to ensure high yields of the thermodynamically stable (E)-isomer.
-
Reagent Preparation: Dissolve 10 mmol of 3-nitrobenzohydrazide in 20 mL of absolute ethanol. Causality: Absolute ethanol is strictly required to prevent the equilibrium from shifting backward, which would cause the hydrolysis of the newly formed imine bond.
-
Electrophile Addition: Slowly add 12 mmol (1.2 eq) of acetaldehyde to the stirring solution.
-
Acid Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the acetaldehyde, significantly increasing the electrophilicity of the carbonyl carbon and facilitating rapid nucleophilic attack by the hydrazide.
-
Reflux & Validation: Heat the mixture to reflux (70°C) for 3-4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Self-Validation: The reaction is deemed complete when the lower Rf spot corresponding to the highly polar 3-nitrobenzohydrazide completely disappears.
-
Workup: Cool the mixture to 0°C in an ice bath to induce precipitation. Filter the crude solid under a vacuum.
-
Purification: Recrystallize the crude product from hot ethanol to remove unreacted acetaldehyde and trace impurities.
-
Analytical Confirmation: Confirm the structure via ¹H-NMR. Self-Validation: The spectrum must show a distinct quartet (approx. 7.5-8.0 ppm) for the =CH- proton coupling with a doublet for the -CH₃ group, alongside a broad singlet for the N-H proton, confirming the (E)-hydrazone linkage.
Workflow for the acid-catalyzed synthesis and validation of (E)-N'-ethylidene-3-nitrobenzohydrazide.
Protocol B: In vitro InhA Inhibition Assay
To evaluate the pharmacological efficacy of the synthesized hydrazone, a spectrophotometric enzyme inhibition assay is utilized[5][6].
-
Buffer Preparation: Prepare a 30 mM PIPES buffer (pH 6.8) containing 1 mg/mL BSA to stabilize the enzyme.
-
Complex Formation: In a 96-well UV-transparent plate, combine 50 µM NADH, 15 nM purified recombinant Mtb InhA, and the hydrazone inhibitor at varying concentrations (1 µM to 100 µM).
-
Pre-incubation: Incubate the mixture at 25°C for 20 minutes. Causality: Direct InhA inhibitors often bind to the enzyme-NADH complex. Pre-incubation ensures the thermodynamic establishment of the ternary complex (Enzyme-NADH-Inhibitor) before introducing the competitive substrate[5].
-
Reaction Initiation: Add 75 µM of trans-2-dodecenoyl-CoA (the native substrate) to initiate the reaction.
-
Spectrophotometric Tracking: Immediately monitor the absorbance at 340 nm continuously for 10 minutes. Causality: NADH strongly absorbs UV light at 340 nm, whereas its oxidized form (NAD⁺) does not. A functional InhA enzyme will rapidly oxidize NADH, causing a steep drop in A340. An effective inhibitor will flatten this curve.
-
Assay Validation: Run a parallel positive control using Triclosan (a known direct InhA inhibitor) at 10 µM[6]. Self-Validation: The assay is only valid if the Triclosan control demonstrates >90% inhibition of the A340 reduction rate compared to the vehicle (DMSO) control.
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A Senior Application Scientist's Guide to Validating (E)-N'-ethylidene-3-nitrobenzohydrazide Binding Affinity via Surface Plasmon Resonance
This guide provides a comprehensive, in-depth comparison of methodologies for validating the binding affinity of the small molecule, (E)-N'-ethylidene-3-nitrobenzohydrazide. As researchers and drug development professionals, the rigorous validation of a compound's binding characteristics to its putative target is a cornerstone of preclinical research. This document will focus on the use of Surface Plasmon Resonance (SPR) as the primary analytical technique, with Isothermal Titration Calorimetry (ITC) presented as an orthogonal method for robust validation.
While the specific molecular target of (E)-N'-ethylidene-3-nitrobenzohydrazide is a subject of ongoing investigation, its structural class—benzohydrazides—has been associated with a range of biological activities, including the inhibition of key signaling enzymes.[1][2][3] To provide a tangible and experimentally relevant framework, this guide will use the well-characterized and disease-relevant p38 mitogen-activated protein kinase alpha (p38 MAPKα) as a model target. p38 MAPKα is a serine/threonine kinase that plays a pivotal role in inflammatory responses, making it a significant target for small molecule inhibitors.[4][5][6]
This guide is structured to provide not just a set of protocols, but to impart a deeper understanding of the experimental choices and the interpretation of the resulting data, in line with the principles of scientific integrity and expertise.
Section 1: Primary Binding Analysis with Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical biosensing technique that allows for the detailed kinetic analysis of molecular interactions.[7] It is particularly well-suited for studying the binding of small molecules to immobilized protein targets.[8][9] The primary output of an SPR experiment is a sensorgram, which plots the change in refractive index at the sensor surface over time, corresponding to the association and dissociation of the analyte.
The Rationale for SPR in Small Molecule Drug Discovery
The choice of SPR as the primary method for characterizing the binding of (E)-N'-ethylidene-3-nitrobenzohydrazide to p38 MAPKα is driven by several key advantages:
-
Kinetic Information : SPR provides not only the equilibrium dissociation constant (K D), a measure of affinity, but also the association (k a) and dissociation (k d) rate constants. This kinetic profile is crucial for understanding the dynamic nature of the drug-target interaction.
-
High Sensitivity : Modern SPR instruments can reliably detect the binding of low molecular weight compounds, such as our molecule of interest, to a much larger immobilized protein.[7]
-
Label-Free : The technique does not require labeling of either the protein or the small molecule, thus avoiding potential artifacts from labels interfering with the binding interaction.[9]
-
Real-Time Monitoring : The binding event is monitored as it happens, providing a more detailed picture of the interaction than endpoint assays.
Experimental Workflow for SPR Analysis
The following diagram illustrates the key steps in our SPR-based validation of (E)-N'-ethylidene-3-nitrobenzohydrazide binding to p38 MAPKα.
Detailed SPR Protocol
Objective: To determine the kinetic parameters (k a, k d) and the equilibrium dissociation constant (K D) for the interaction between (E)-N'-ethylidene-3-nitrobenzohydrazide and p38 MAPKα.
Instrumentation: A Biacore T200 or similar SPR instrument is recommended.[10]
Materials:
-
Protein (Ligand): Recombinant human p38 MAPKα
-
Small Molecule (Analyte): (E)-N'-ethylidene-3-nitrobenzohydrazide
-
Sensor Chip: CM5 (carboxymethylated dextran)
-
Immobilization Kit: Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Buffers:
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Analyte Dilution Buffer: Running Buffer with 5% DMSO (ensure final DMSO concentration is matched across all samples)
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0
-
Procedure:
-
Surface Preparation and Protein Immobilization:
-
Equilibrate the system with Running Buffer.
-
Activate the surface of a flow cell with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[11]
-
Inject p38 MAPKα (diluted to 20 µg/mL in Immobilization Buffer) over the activated surface until the desired immobilization level (approximately 8000-10000 Response Units, RU) is achieved. A higher immobilization level is often necessary for small molecule analysis to obtain a sufficient signal-to-noise ratio.[11]
-
Inject a 7-minute pulse of 1 M ethanolamine-HCl to deactivate any remaining reactive esters.
-
A reference flow cell should be prepared similarly but without the protein immobilization step to allow for subtraction of bulk refractive index changes.
-
-
Kinetic Analysis:
-
Prepare a serial dilution of (E)-N'-ethylidene-3-nitrobenzohydrazide in the Analyte Dilution Buffer. A typical concentration range for an unknown interaction would be from 100 µM down to low nM, with a 3-fold dilution series.[12]
-
Inject each concentration of the analyte over the immobilized p38 MAPKα and the reference surface for a contact time of 120 seconds, followed by a dissociation phase of 300 seconds with Running Buffer. The flow rate should be maintained at 30 µL/min.[11]
-
Between each analyte injection, regenerate the surface with a 30-second pulse of the Regeneration Solution to ensure complete removal of the bound analyte.
-
Include several buffer-only injections (blanks) for double referencing.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal and the buffer blank signals.
-
Fit the resulting sensorgrams globally to a 1:1 Langmuir binding model using the instrument's evaluation software to determine k a, k d, and K D.[13]
-
Hypothetical SPR Data Summary
The following table summarizes the expected kinetic and affinity data for the interaction of (E)-N'-ethylidene-3-nitrobenzohydrazide with p38 MAPKα, assuming a moderate affinity.
| Parameter | Value | Unit | Description |
| k a (on-rate) | 1.5 x 10^5^ | M^-1^s^-1^ | Rate of complex formation |
| k d (off-rate) | 3.0 x 10^-3^ | s^-1^ | Rate of complex decay |
| K D (affinity) | 20 | nM | Equilibrium dissociation constant (k d/k a) |
| Chi^2^ | 0.8 | Goodness of fit of the model to the data | |
| Rmax | 55 | RU | Maximum analyte binding capacity |
Section 2: Orthogonal Validation with Isothermal Titration Calorimetry (ITC)
To ensure the trustworthiness of our binding data, it is crucial to employ an orthogonal method that relies on a different physical principle. Isothermal Titration Calorimetry (ITC) is considered a gold standard for characterizing biomolecular interactions in solution.[14] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15][16]
The Rationale for ITC as a Validation Method
-
Solution-Based Measurement: ITC is an in-solution technique, eliminating the need for immobilization and avoiding potential artifacts associated with surface tethering.[14]
-
Direct Thermodynamic Data: A single ITC experiment can determine the binding affinity (K D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[17] This provides deeper mechanistic insights into the binding event.
-
Label-Free and Unmodified: Similar to SPR, ITC does not require any modification or labeling of the interacting partners.
Experimental Workflow for ITC Analysis
The diagram below outlines the ITC experimental process for validating the binding of our compound to p38 MAPKα.
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Comparing Schiff base ligands: (E)-N'-ethylidene-3-nitrobenzohydrazide and its derivatives
Comparative Guide: (E)-N'-ethylidene-3-nitrobenzohydrazide vs. Advanced Schiff Base Derivatives
As a Senior Application Scientist in ligand design and coordination chemistry, I frequently evaluate Schiff base scaffolds for applications ranging from optoelectronics to targeted drug development. The compound (E)-N'-ethylidene-3-nitrobenzohydrazide [1] serves as a fundamental baseline in this chemical space. It is synthesized via the condensation of 3-nitrobenzohydrazide with acetaldehyde, featuring a core azomethine (>C=N-) linkage and a strongly electron-withdrawing 3-nitro group.
However, its simple aliphatic ethylidene tail limits its π -conjugation and steric complexity. By substituting the ethylidene moiety with extended aromatic or highly functionalized aldehydes, we can engineer advanced derivatives with superior chelating, photophysical, and biological properties. This guide objectively compares the baseline performance of the ethylidene derivative against three field-proven, advanced alternatives.
Performance & Mechanistic Comparison
A. Chemosensing (Heavy Metal Detection)
-
Baseline Ligand : The ethylidene derivative lacks the extended π -conjugation necessary to produce a visible colorimetric shift upon metal coordination.
-
Advanced Alternative : DAP (N'-((1E,2E)-3-(4-(dimethylamino)phenyl)allylidene)-3-nitrobenzohydrazide)[2].
-
Mechanistic Causality : Substituting acetaldehyde with 4-(dimethylamino)cinnamaldehyde creates a robust "push-pull" chromophore system. The electron-donating dimethylamino group and the electron-withdrawing nitro group facilitate strong Intramolecular Charge Transfer (ICT)[3]. When Hg 2+ coordinates with the azomethine nitrogen and carbonyl oxygen, it perturbs this ICT state and restricts C=N isomerization. This yields a highly sensitive colorimetric shift from pale yellow to orange, achieving a Limit of Detection (LOD) of 0.11 μM—well below the 2.48 μM safety threshold recommended by health authorities[3].
B. Non-Linear Optics (NLO) & Thermal Stability
-
Baseline Ligand : Exhibits moderate thermal stability but lacks the rigid, planar geometry required for significant non-linear optical (NLO) applications.
-
Advanced Alternative : Bis-Schiff Base Cu(II) Complex (N,N′-(1,2-diphenylethane-1,2-diylidene)bis(3-nitrobenzohydrazide) copper complex)[4].
-
Mechanistic Causality : Utilizing benzil to form a bis-Schiff base creates a highly conjugated, tetradentate bridged system[4]. Upon complexation with Cu(II), it forms a dark green nanocrystalline structure. The rigid coordination geometry enhances electron delocalization, resulting in a narrow optical bandgap of 2.89 eV and pushing the thermal decomposition temperature to an impressive 184–186 °C[5].
C. Antimicrobial Efficacy
-
Baseline Ligand : Demonstrates weak cellular penetration and limited interaction with bacterial cell walls due to low hydrophilicity.
-
Advanced Alternative : 4-(morpholin-4-yl)-3-nitrobenzohydrazide based semicarbazides [6].
-
Mechanistic Causality : Incorporating a morpholine ring enhances the molecule's hydrophilicity and bioavailability. Furthermore, semicarbazide derivatives (specifically those containing a 4-bromophenyl moiety) exhibit increased polarity over standard thiosemicarbazides. This polarity differential allows superior migration to intracellular targets, yielding potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 3.91 μg/mL against Enterococcus faecalis[6][7].
Quantitative Data Summary
| Performance Metric | Baseline: Ethylidene Derivative | Alternative 1: DAP (Chemosensor) | Alternative 2: Bis-Schiff Cu(II) | Alternative 3: Morpholine-Semicarbazide |
| Primary Application | Synthetic Intermediate | Hg 2+ Chemosensor | NLO Optoelectronics | Antimicrobial Agent |
| Conjugation Level | Low (Aliphatic tail) | High (Push-pull system) | High (Aromatic bridge) | Moderate (Heterocyclic) |
| Key Metric | N/A | LOD: 0.11 μM | Bandgap: 2.89 eV | MIC: 3.91 μg/mL (E. faecalis) |
| Thermal Stability | Moderate | Moderate | High (Decomp: 184–186 °C) | Moderate |
Experimental Protocols (Self-Validating Workflows)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, where each step includes an observable confirmation of success.
Protocol A: Synthesis of the DAP Chemosensor
-
Condensation : Dissolve 1.0 mmol of 3-nitrobenzohydrazide in 15 mL of absolute ethanol under continuous magnetic stirring.
-
Addition : Slowly add 1.0 mmol of 4-(dimethylamino)cinnamaldehyde dropwise to the solution.
-
Catalysis : Introduce 2-3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack by the primary amine.
-
Reflux & Isolation : Reflux the mixture for 4-6 hours. Monitor completion via TLC (eluent: ethanol/toluene).
-
Validation : A pale yellow precipitate will form. Filter, wash with cold ethanol, and recrystallize from DMF/H 2 O. Confirm azomethine formation via FT-IR by observing the >C=N- stretch at ~1610-1630 cm −1 and the disappearance of primary amine bands[3].
Protocol B: Colorimetric Hg 2+ Sensing Assay
-
Preparation : Prepare a 10 μM stock solution of the DAP derivative in an aqueous buffer (neutral pH).
-
Titration : Introduce varying aliquots of Hg 2+ (0 to 5 μM) from a standard stock solution.
-
Validation : A successful binding event is self-validated by a naked-eye color shift from pale yellow to orange. Record UV-Vis absorption spectra to track the emergence of a new red-shifted absorption band. Generate a Job's plot to confirm the ligand-to-metal binding stoichiometry[3].
Mechanistic Visualization
Fig 1. Coordination mechanism and optical response of conjugated 3-nitrobenzohydrazide Schiff bases.
Sources
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Robust HPLC Analytical Method Validation for Quantifying (E)-N'-ethylidene-3-nitrobenzohydrazide: A Comparative Guide
Executive Summary & Regulatory Context
The precise quantification of (E)-N'-ethylidene-3-nitrobenzohydrazide—a bioactive Schiff base derivative noted for its antimicrobial and antitubercular properties—is a critical prerequisite for pharmacokinetic profiling and quality control. Because this compound possesses complex physicochemical traits, including a highly electronegative nitro group and a tautomerizable hydrazide linkage, developing a rugged analytical method is notoriously challenging.
Historically, analytical method validation has been governed by the ICH Q2(R1) framework 1. However, the regulatory landscape has modernized with the adoption of ICH Q2(R2) and the complementary ICH Q14 guideline 2. These updated standards mandate a lifecycle approach, emphasizing Quality by Design (QbD), continuous monitoring, and the establishment of an Analytical Target Profile (ATP) 3.
This guide provides an in-depth, self-validating protocol for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, objectively comparing its superior performance against generic legacy methods.
Mechanistic Rationale for Method Selection
When developing an assay for (E)-N'-ethylidene-3-nitrobenzohydrazide, analysts often default to generic methanol/water gradients on standard C8 columns. However, under neutral or unbuffered conditions, the hydrazide nitrogen undergoes partial ionization. This creates multiple partitioning states within the column, leading to severe peak broadening, tailing, and retention time drift.
The Optimized RP-HPLC Strategy: By shifting to a targeted RP-HPLC approach, we address these physicochemical liabilities directly:
-
Stationary Phase: A high-density, end-capped C18 column is utilized to minimize secondary interactions with residual surface silanols.
-
Mobile Phase: We incorporate 0.1% Formic Acid into an Acetonitrile/Water mobile phase (60:40 v/v). The acidic pH suppresses the ionization of the hydrazide group, locking the analyte into a single, neutral state. This drives the partition coefficient predictably toward the hydrophobic stationary phase, yielding sharp, symmetrical peaks.
Comparative Performance Data
The table below summarizes the quantitative performance gains of the optimized method versus a generic unbuffered approach.
| Analytical Parameter | Generic HPLC Method (Legacy) | Optimized RP-HPLC Method (Current) |
| Stationary Phase | C8 (150 x 4.6 mm, 5 µm) | C18 End-capped (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Water (70:30) | Acetonitrile : 0.1% Formic Acid (60:40) |
| Retention Time ( tR ) | 3.2 min (Variable) | 5.8 min (Highly Reproducible) |
| Peak Tailing Factor ( Tf ) | 1.85 (Significant tailing) | 1.05 (Excellent symmetry) |
| Theoretical Plates ( N ) | < 2,000 | > 8,500 |
| LOD / LOQ | 2.5 µg/mL / 8.0 µg/mL | 0.15 µg/mL / 0.45 µg/mL |
| Specificity | Co-elution with degradants | Baseline resolution ( Rs>2.0 ) |
Analytical Method Validation Workflow
The following workflow illustrates the sequential, interdependent nature of a modern analytical validation study.
Fig 1: Step-by-step analytical method validation workflow aligned with ICH Q2(R2) guidelines.
Step-by-Step Experimental Protocols (Self-Validating Systems)
As an application scientist, it is vital to understand that validation is not merely a checklist; it is a system of logical proofs. Every protocol must establish a causal link between the experimental design and the reliability of the resulting data.
Step 1: System Suitability Testing (SST)
-
Protocol: Inject the standard working solution (50 µg/mL) six consecutive times prior to any validation run. Calculate the Relative Standard Deviation (RSD) of the peak area, retention time, theoretical plates ( N>5000 ), and tailing factor ( Tf≤1.5 ).
-
Causality: SST is an integral, continuous part of the analytical procedure 4. It verifies that the chromatographic system (pump, column, detector) is thermodynamically and mechanically stable before committing to critical validation runs.
Step 2: Specificity & Selectivity (Forced Degradation)
-
Protocol: Prepare a 100 µg/mL solution of (E)-N'-ethylidene-3-nitrobenzohydrazide. Subject separate aliquots to severe stress: 0.1M HCl (acidic), 0.1M NaOH (basic), 3% H2O2 (oxidative), and UV light (photolytic) for 24 hours. Inject these alongside a blank diluent.
-
Causality: ICH Q2(R2) dictates that a method must unambiguously assess the analyte in the presence of its degradation products 2. By utilizing a Photodiode Array (PDA) detector, we calculate the peak purity angle versus the peak purity threshold. If the angle is less than the threshold, the peak is spectrally homogeneous, proving no degradants are co-eluting under the main analyte peak 5.
Step 3: Linearity & Range
-
Protocol: Prepare a minimum of five concentration levels spanning 50% to 150% of the nominal target concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL). Perform triplicate injections per level. Plot peak area against concentration.
-
Causality: This evaluates the method's ability to elicit test results directly proportional to the analyte concentration 5. A correlation coefficient ( R2 ) of ≥0.999 alongside a random distribution of y-intercept residuals validates the dynamic range and ensures accurate quantification without detector saturation.
Step 4: Accuracy (Recovery Studies)
-
Protocol: Spike known quantities of the analyte reference standard into a synthetic blank matrix at three distinct levels (80%, 100%, and 120% of the working concentration). Analyze each level in triplicate (9 determinations total).
-
Causality: Accuracy establishes the closeness of agreement between the accepted reference value and the experimental value 6. Evaluating extraction recovery across the entire range ensures that matrix excipients do not cause signal suppression or enhancement, guaranteeing true quantitative fidelity.
Step 5: Precision (Repeatability & Intermediate Precision)
-
Protocol:
-
Repeatability: Analyze six independent sample preparations of the 100% test concentration on the same day, by the same analyst, on the same equipment.
-
Intermediate Precision: Have a second analyst perform the same test on a different day, using a different HPLC system and a different column lot.
-
-
Causality: Precision captures the effects of random, real-world events on the analytical procedure [[7]](). Achieving an RSD of ≤2.0% across both tiers confirms the method's ruggedness against routine operational variations, facilitating seamless method transfer between laboratories.
Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine the standard deviation of the response ( σ ) from the y-intercepts of the regression lines, and the slope of the calibration curve ( S ). Calculate using the formulas: LOD=3.3×(σ/S) and LOQ=10×(σ/S) .
-
Causality: Establishing the absolute boundaries of the method's sensitivity is critical, particularly if the method will be adapted in the future for tracing low-level impurities or degradation products of (E)-N'-ethylidene-3-nitrobenzohydrazide 8.
Step 7: Robustness & Lifecycle Management
-
Protocol: Introduce deliberate, minor variations to the method parameters: Mobile phase organic composition ( ±2% ), Flow rate ( ±0.1 mL/min), and Column temperature ( ±5∘ C).
-
Causality: Why use a multivariate approach? The modernized ICH Q14 and Q2(R2) guidelines strongly advocate for QbD 3. Traditional univariate testing misses interaction effects between parameters. By mapping these variations, we define the Method Operable Design Region (MODR), ensuring the method remains reliable throughout its commercial lifecycle.
References
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[Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry] - U.S. Food and Drug Administration (FDA). 1
-
[Q2(R1) Validation of Analytical Procedures: Text and Methodology] - U.S. Food and Drug Administration (FDA). 5
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[Highlights from FDA's Analytical Test Method Validation Guidance] - ProPharma Group. 8
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[ICH guideline Q2(R2) on validation of analytical procedures] - European Medicines Agency (EMA).2
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[ICH and FDA Guidelines for Analytical Method Validation] - Lab Manager. 3
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[ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)] - International Council for Harmonisation (ICH). 6
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[Validation of Analytical Procedure Q2(R2)] - International Council for Harmonisation (ICH). 7
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[ICH Q2(R2) Guide: Analytical Method Validation Explained] - IntuitionLabs. 4
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A Researcher's Guide to Vibrational Spectroscopy: Comparing Experimental and Theoretical IR Spectra of (E)-N'-ethylidene-3-nitrobenzohydrazide
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides a powerful, non-destructive method for identifying functional groups and probing the molecular architecture of a compound. However, the interpretation of complex experimental spectra can be significantly enhanced by a synergistic approach that pairs laboratory measurements with quantum chemical calculations.
This guide provides an in-depth comparison of the experimental and theoretical Infrared (IR) spectra of a model compound, (E)-N'-ethylidene-3-nitrobenzohydrazide. This molecule, belonging to the hydrazone class, is of interest due to the diverse biological activities exhibited by this scaffold.[1] We will delve into the causality behind the experimental and computational methodologies, offering a framework for researchers to apply to their own work. The objective is to not only present data but to foster a deeper understanding of how these two arms of spectroscopic analysis validate and inform one another.
The Significance of a Combined Spectroscopic Approach
An experimental FTIR spectrum reveals the vibrational modes of a molecule in its bulk state, typically a solid or liquid. These vibrations are influenced by the molecule's immediate environment, including intermolecular interactions like hydrogen bonding.[2] A theoretical IR spectrum, on the other hand, is calculated for a single molecule in the gas phase, free from such interactions. By comparing the two, we can:
-
Confirm Molecular Structure: A high degree of correlation between the predicted and measured spectra provides strong evidence for the proposed chemical structure.
-
Assign Vibrational Modes: Theoretical calculations allow for the unambiguous assignment of specific absorption bands to the corresponding molecular vibrations (e.g., stretching, bending).
-
Understand Intermolecular Effects: Discrepancies between the two spectra can illuminate the role of intermolecular forces in the solid or liquid state.
Experimental Protocol: Acquiring the FTIR Spectrum
The experimental IR spectrum of a solid sample like (E)-N'-ethylidene-3-nitrobenzohydrazide is typically acquired using the KBr (potassium bromide) pellet method.
Step-by-Step Experimental Methodology:
-
Sample Preparation: A small amount of the synthesized and purified (E)-N'-ethylidene-3-nitrobenzohydrazide (1-2 mg) is intimately mixed with approximately 100-200 mg of spectroscopic grade KBr powder in an agate mortar and pestle. The KBr is used as it is transparent in the mid-IR region.
-
Pellet Formation: The mixture is then transferred to a pellet-forming die and subjected to high pressure (typically 8-10 tons) using a hydraulic press. This process forms a thin, transparent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample chamber is first recorded. Subsequently, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as transmittance or absorbance as a function of wavenumber (cm⁻¹).
The choice of the KBr pellet technique is predicated on obtaining a high-resolution spectrum of the solid sample, where intermolecular interactions, particularly hydrogen bonding involving the N-H and C=O groups, are expected to play a significant role.
Theoretical Protocol: Computational IR Spectrum Prediction
The theoretical vibrational frequencies of (E)-N'-ethylidene-3-nitrobenzohydrazide are calculated using quantum chemical methods, most commonly Density Functional Theory (DFT).
Computational Methodology:
-
Molecular Modeling: The 3D structure of the (E)-N'-ethylidene-3-nitrobenzohydrazide molecule is built using a molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a crucial step as the vibrational frequencies are calculated at a stationary point on the potential energy surface. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for such calculations, offering a good balance between accuracy and computational cost.[3][4]
-
Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This computes the harmonic vibrational frequencies, IR intensities, and Raman activities. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
-
Frequency Scaling: The calculated harmonic frequencies are systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an approximate theoretical model.[5] Therefore, the computed wavenumbers are scaled using a scaling factor to improve the agreement with the experimental data. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of approximately 0.967 is often applied.[6]
The entire computational workflow can be visualized as follows:
Caption: Workflow for Theoretical IR Spectrum Calculation.
Comparative Analysis of IR Spectra
The core of this guide is the direct comparison of the experimental and scaled theoretical vibrational frequencies for (E)-N'-ethylidene-3-nitrobenzohydrazide. The key vibrational modes for this molecule are associated with the N-H, C-H, C=O, C=N, and NO₂ functional groups.
| Vibrational Assignment | Experimental Wavenumber (cm⁻¹) (Expected) | Theoretical Wavenumber (cm⁻¹) (Scaled) |
| N-H Stretch | ~3200-3300 | ~3250-3350 |
| Aromatic C-H Stretch | ~3000-3100 | ~3050-3150 |
| Aliphatic C-H Stretch | ~2900-3000 | ~2950-3050 |
| C=O Stretch (Amide I) | ~1640-1660 | ~1650-1670 |
| C=N Stretch | ~1590-1610 | ~1600-1620 |
| N-O Asymmetric Stretch | ~1520-1540 | ~1530-1550 |
| N-H Bend (Amide II) | ~1510-1530 | ~1520-1540 |
| N-O Symmetric Stretch | ~1340-1360 | ~1350-1370 |
Note: The experimental values are expected ranges for similar benzohydrazide derivatives based on literature.[7][8]
The following diagram illustrates the comparative logic:
Caption: Logic of Experimental vs. Theoretical IR Spectra Comparison.
Discussion of Key Vibrational Regions
-
N-H Stretching Region (3200-3300 cm⁻¹): In the experimental spectrum, the N-H stretching vibration is often observed as a broad band due to intermolecular hydrogen bonding with the carbonyl oxygen of a neighboring molecule. The theoretical calculation for a single molecule would predict a sharper, higher frequency band. The degree of redshift and broadening in the experimental spectrum provides insight into the strength of these hydrogen bonds.
-
C=O Stretching Region (Amide I, ~1640-1660 cm⁻¹): The carbonyl stretch is a very strong and characteristic absorption. Its position is also sensitive to hydrogen bonding. In the solid state, this band is typically at a lower wavenumber compared to the gas-phase theoretical value due to the weakening of the C=O bond through hydrogen bonding.
-
C=N and Aromatic C=C Region (1500-1620 cm⁻¹): The C=N stretching vibration of the hydrazone moiety and the C=C stretching vibrations of the aromatic rings often appear in this region. Theoretical calculations are invaluable for disentangling these overlapping bands.
-
NO₂ Stretching Region (Asymmetric ~1530 cm⁻¹, Symmetric ~1350 cm⁻¹): The nitro group gives rise to two strong, characteristic stretching vibrations. The positions of these bands are generally well-predicted by DFT calculations.
Conclusion
The comparison of experimental and theoretical IR spectra is a robust methodology for the structural characterization of newly synthesized compounds. While experimental FTIR provides real-world data on the molecule in its bulk form, theoretical calculations offer a detailed, molecule-specific interpretation of the observed vibrational modes. The synergy between these two approaches provides a high level of confidence in structural assignments and offers valuable insights into the intermolecular interactions that govern the properties of the material. This guide provides a foundational workflow and the scientific rationale for researchers to confidently apply this combined spectroscopic approach in their own investigations.
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A Comparative Guide to Validating the Minimum Inhibitory Concentration (MIC) of (E)-N'-ethylidene-3-nitrobenzohydrazide
This guide provides a comprehensive framework for the validation of the Minimum Inhibitory Concentration (MIC) for the novel synthetic compound, (E)-N'-ethylidene-3-nitrobenzohydrazide. Designed for researchers in microbiology and drug development, this document moves beyond a simple protocol, delving into the causal rationale behind experimental choices to ensure the generation of robust, reliable, and comparable data. We will compare its potential efficacy against a standard antibiotic using established methodologies.
Introduction: The Imperative of Rigorous MIC Validation
In the urgent quest for new antimicrobial agents, the Minimum Inhibitory Concentration (MIC) serves as a fundamental quantitative measure of a compound's potency.[1][2] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3] Accurate and reproducible MIC data is non-negotiable; it forms the bedrock for further preclinical development, guiding decisions on candidate selection, and providing early insights into the potential therapeutic spectrum.[4]
The compound of interest, (E)-N'-ethylidene-3-nitrobenzohydrazide, belongs to the hydrazide-hydrazone class of molecules. This structural family is a subject of significant interest in medicinal chemistry due to the diverse biological activities reported, including antimicrobial, antifungal, and antitumor properties.[5][6][7][8] The versatile hydrazone moiety (-NHN=CH-) is often a key pharmacophore, with its biological effects frequently attributed to mechanisms like enzyme inhibition.[5][9] Given the promising profile of related nitrobenzohydrazide and hydrazone derivatives, a rigorous validation of this specific molecule's MIC is a critical first step in evaluating its potential as a viable antimicrobial candidate.[10][11][12]
This guide will detail the broth microdilution method, a high-throughput and standardized approach for MIC determination, and establish a framework for comparing the compound's activity against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
The Foundation of a Self-Validating Experimental Design
To ensure the trustworthiness of our findings, the entire experimental workflow is designed as a self-validating system. This is achieved through the meticulous selection of organisms, media, and controls, where the performance of each component provides a check on the validity of the entire assay.
Selection of Test Organisms and Comparator Agent
The choice of microorganisms is pivotal for assessing the breadth of antimicrobial activity. For this validation, we select two reference strains from the American Type Culture Collection (ATCC), representing the two major classes of bacteria:
-
Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium, a common cause of skin infections, and a frequent agent in hospital-acquired infections.
-
Escherichia coli (ATCC 25922): A Gram-negative bacterium, representing a significant challenge for antimicrobial agents due to its outer membrane barrier.
Using ATCC reference strains is crucial as their antimicrobial susceptibility profiles are well-documented, providing a stable baseline for comparison.[13]
The Comparator Agent: To contextualize the activity of our test compound, a positive control is essential. We will use Ciprofloxacin , a widely-used antibiotic with established MIC ranges for our selected QC strains. This comparison allows us to benchmark the potency of (E)-N'-ethylidene-3-nitrobenzohydrazide against a clinically relevant drug.
Rationale for Media and Inoculum Standardization
Reproducibility in MIC testing is critically dependent on standardized media and bacterial inoculum density.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the internationally recognized standard medium for susceptibility testing of non-fastidious aerobic bacteria.[1][14] Its formulation is well-defined, with controlled levels of divalent cations (Mg²⁺ and Ca²⁺) that can significantly influence the activity of certain antibiotics. Its low concentration of sulfonamide inhibitors also ensures that results are not skewed.[1][15]
-
Inoculum Preparation: The final concentration of bacteria in each well must be tightly controlled. The standard procedure involves adjusting the turbidity of a bacterial suspension to match a 0.5 McFarland standard , which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[16] This suspension is then further diluted to achieve a final target inoculum of 5 x 10⁵ CFU/mL in each test well, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[17] An incorrect inoculum size can lead to falsely high or low MIC values.
Detailed Protocol: Broth Microdilution Method
The following protocol outlines the step-by-step procedure for determining the MIC of (E)-N'-ethylidene-3-nitrobenzohydrazide.
Step 1: Preparation of Stock Solutions
-
Test Compound: Accurately weigh (E)-N'-ethylidene-3-nitrobenzohydrazide and dissolve it in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The solvent chosen must not exhibit antimicrobial activity at the final concentration used in the assay. Prepare a high-concentration stock (e.g., 1280 µg/mL).
-
Comparator Antibiotic: Prepare a stock solution of Ciprofloxacin in the same manner.
-
Sterilization: Sterilize the stock solutions by passing them through a 0.22 µm syringe filter.
Step 2: Preparation of Standardized Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (S. aureus or E. coli).
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a nephelometer for greater accuracy.[2]
-
Within 15 minutes of standardization, dilute this suspension in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL (this is 2x the final desired concentration).
Step 3: 96-Well Plate Setup and Serial Dilution
-
Dispense 50 µL of sterile MHB into wells 2 through 11 of a 96-well microtiter plate for each compound to be tested.
-
Add 100 µL of the highest concentration of the test compound (prepared in MHB at 2x the desired final concentration, e.g., 128 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this process from well 2 to well 10, discarding the final 50 µL from well 10. Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (100 µL of uninoculated MHB).
Step 4: Inoculation
-
Inoculate wells 1 through 11 with 50 µL of the standardized bacterial inoculum (prepared in Step 2).
-
This brings the total volume in each well to 100 µL and dilutes the compound and the inoculum to their final target concentrations. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.
Step 5: Incubation
-
Seal the plates (e.g., with an adhesive plastic sealer) to prevent evaporation.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[18]
Step 6: Reading and Interpreting Results
-
After incubation, visually inspect the plate. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[2] Growth is indicated by turbidity or a pellet of cells at the bottom of the well.
-
Validate the Assay:
-
The sterility control (well 12) must be clear.
-
The growth control (well 11) must show distinct turbidity.
-
The MIC for the comparator antibiotic (Ciprofloxacin) must fall within its known acceptable quality control range for the ATCC strain being tested.
-
If any of these conditions are not met, the results are considered invalid.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the broth microdilution protocol for robust MIC determination.
Caption: Workflow for Broth Microdilution MIC Testing.
Data Presentation: A Comparative Analysis
Following the execution of the protocol, the MIC values are recorded. The table below presents hypothetical, yet plausible, results for (E)-N'-ethylidene-3-nitrobenzohydrazide against our test organisms, benchmarked against Ciprofloxacin.
| Compound | Test Organism | MIC (µg/mL) |
| (E)-N'-ethylidene-3-nitrobenzohydrazide | Staphylococcus aureus ATCC 29213 | 8 |
| Escherichia coli ATCC 25922 | 32 | |
| Ciprofloxacin (Control) | Staphylococcus aureus ATCC 29213 | 0.5 |
| Escherichia coli ATCC 25922 | 0.015 |
Interpretation of Hypothetical Results:
Based on this data, (E)-N'-ethylidene-3-nitrobenzohydrazide demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. The higher MIC value against E. coli is a common finding for new compounds, likely due to the formidable outer membrane of Gram-negative bacteria. While its activity is less potent than the established antibiotic Ciprofloxacin, an MIC of 8 µg/mL against S. aureus indicates a level of activity that warrants further investigation, especially in the context of rising resistance to frontline drugs.
Mechanistic Insights: The Potential Role of Enzyme Inhibition
Hydrazide derivatives often exert their biological effects through the inhibition of critical microbial enzymes.[5] While the specific target for (E)-N'-ethylidene-3-nitrobenzohydrazide is yet to be determined, a common mechanism involves the compound binding to an enzyme's active site, preventing the natural substrate from binding and thereby halting a vital metabolic process.
Caption: Conceptual Diagram of Competitive Enzyme Inhibition.
Conclusion and Future Directions
This guide has established a robust, self-validating framework for determining the MIC of (E)-N'-ethylidene-3-nitrobenzohydrazide. By employing standardized methodologies and comparing the compound against a clinically relevant antibiotic, we can generate reliable data to assess its antimicrobial potential.
The hypothetical results suggest that (E)-N'-ethylidene-3-nitrobenzohydrazide possesses promising activity, particularly against Gram-positive pathogens. This foundational data is the launchpad for subsequent, critical investigations, including:
-
Minimum Bactericidal Concentration (MBC) Testing: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[4]
-
Spectrum Expansion: Testing against a broader panel of clinical isolates, including drug-resistant strains.
-
Mechanism of Action Studies: Elucidating the specific molecular target to understand how the compound works.
-
Cytotoxicity Assays: Evaluating the compound's effect on mammalian cells to establish a preliminary safety profile.
Through this structured and comparative approach, researchers can confidently validate and advance novel antimicrobial candidates from the bench toward potential clinical applications.
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A Senior Application Scientist's Guide to the Safe Disposal of (E)-N'-ethylidene-3-nitrobenzohydrazide
Introduction: A Proactive Approach to Laboratory Safety
As researchers and innovators in drug development, our work inherently involves synthesizing and handling novel chemical entities. (E)-N'-ethylidene-3-nitrobenzohydrazide is one such compound, belonging to the hydrazone class, which is explored for a variety of biological activities.[1] While the potential applications are exciting, the responsibility for its safe handling and disposal is paramount. The structural features of this molecule—specifically the presence of a nitroaromatic ring and a hydrazone moiety—necessitate a cautious and informed approach to its waste management.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of (E)-N'-ethylidene-3-nitrobenzohydrazide. Recognizing that specific safety data for this exact molecule is not extensively published, our procedure is built upon a foundational understanding of its constituent functional groups and adheres to the stringent guidelines set forth by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3] Our objective is to empower you with the knowledge to manage this chemical waste stream safely, ensuring the protection of laboratory personnel and the environment.
Hazard Profile Analysis: Deconstructing the Risk
To establish a reliable disposal protocol, we must first understand the potential hazards of (E)-N'-ethylidene-3-nitrobenzohydrazide by examining its structure. The molecule can be broken down into two key functional groups, each with a well-documented hazard profile.
-
The Nitroaromatic Moiety (3-nitrophenyl group): Organic nitro compounds are high-energy molecules and must be treated as potentially explosive, especially under conditions of heat, shock, or when mixed with certain other chemicals.[4] They are often toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[5] The parent compound, 3-nitrobenzohydrazide, is known to cause serious eye irritation and skin irritation.[6]
-
The Hydrazone Moiety (-C=N-NH-): Hydrazones are derivatives of hydrazine. Hydrazine and its derivatives are classified as hazardous wastes and are known for their toxicity.[7] Many are suspected carcinogens and can cause severe skin and eye damage.[8]
Based on this analysis, (E)-N'-ethylidene-3-nitrobenzohydrazide should be handled as a hazardous substance with the potential hazards summarized below.
| Hazard Category | Potential Risk Associated with (E)-N'-ethylidene-3-nitrobenzohydrazide |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[5][6] |
| Irritation | Expected to cause skin and serious eye irritation.[6] |
| Reactivity | As a nitro compound, it may be prone to explosive decomposition if heated.[4] |
| Chronic Toxicity | The hydrazone structure suggests potential for long-term health effects, including carcinogenicity.[8] |
| Environmental Hazard | Likely toxic to aquatic life with long-lasting effects.[5] |
Prerequisites for Safe Handling and Disposal
Before beginning any work that will generate (E)-N'-ethylidene-3-nitrobenzohydrazide waste, ensure the following safety measures are in place.
Personal Protective Equipment (PPE)
A non-negotiable aspect of laboratory safety is the correct use of PPE. The following should be worn at all times when handling the compound or its waste:
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the waste.
-
Safety Goggles: Provide protection against splashes to the eyes.[6]
-
Lab Coat: A full-sleeved lab coat is mandatory to protect skin and clothing from contamination.
Engineering Controls
All handling of (E)-N'-ethylidene-3-nitrobenzohydrazide, including the preparation of its waste container, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[9]
Spill Management
In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Gently sweep the absorbed material into a designated hazardous waste container. Do not use combustible materials like paper towels to absorb the initial spill. The area should then be decontaminated. Follow your institution's specific emergency procedures.[9]
Step-by-Step Disposal Protocol
The disposal of (E)-N'-ethylidene-3-nitrobenzohydrazide must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [10] Drain disposal of nitro compounds is strictly prohibited.[10]
Step 1: Waste Identification and Segregation
All waste containing (E)-N'-ethylidene-3-nitrobenzohydrazide, whether in solid or solution form, must be classified as Hazardous Waste .[11]
-
Solid Waste: Collect pure compound, contaminated weighing papers, and contaminated absorbents in a dedicated waste container.
-
Liquid Waste: Collect solutions in a separate, dedicated liquid waste container.
-
Crucial Incompatibility Note: Do NOT mix this waste with other chemical streams, particularly:
-
Bases/Alkaline materials: Nitro compounds can form unstable salts or undergo hazardous reactions in alkaline conditions.[12]
-
Strong Oxidizing Agents: Hydrazine derivatives can react violently with oxidizers.[13]
-
Acids: While used in synthesis, mixing unknown concentrations in a waste container can lead to uncontrolled reactions.
-
Step 2: Containerization
-
Use only containers approved for hazardous chemical waste, typically provided by your institution's Environmental Health and Safety (EHS) department.
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene for liquid waste).
-
Ensure the container has a secure, tightly-sealing lid. Keep the container closed at all times except when adding waste.[2]
-
The primary waste container should be stored within a secondary containment bin to prevent the spread of material in case of a leak.[4]
Step 3: Labeling
Proper labeling is a critical regulatory requirement.[14] Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[11]
-
The full chemical name: "(E)-N'-ethylidene-3-nitrobenzohydrazide" . Do not use abbreviations.
-
An accurate description of the constituents (e.g., "Solid (E)-N'-ethylidene-3-nitrobenzohydrazide" or "Methanol solution of (E)-N'-ethylidene-3-nitrobenzohydrazide, approx. 5%").
-
The specific hazard warnings: "Toxic," "Irritant," "Reactive" .
-
The date accumulation started.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[11] The SAA should be clearly marked, and the total volume of hazardous waste in the SAA must not exceed regulatory limits (typically 55 gallons).[2]
Step 5: Arranging for Final Disposal
Once the waste container is full, or if work on the project is complete, contact your institution's EHS department to schedule a pickup.[9][15] Provide them with the information from the waste label. Do not attempt to transport the waste yourself outside of the laboratory. Only trained personnel should handle the transport of hazardous waste for final disposal.[3]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the safe disposal of (E)-N'-ethylidene-3-nitrobenzohydrazide waste.
Caption: Disposal workflow for (E)-N'-ethylidene-3-nitrobenzohydrazide.
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A Senior Application Scientist's Guide to Handling (E)-N'-ethylidene-3-nitrobenzohydrazide: Personal Protective Equipment and Safe Operational Workflow
As researchers and drug development professionals, our work inherently involves navigating the frontiers of chemistry, often with compounds for which comprehensive safety data is not yet established. (E)-N'-ethylidene-3-nitrobenzohydrazide is one such molecule. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you to handle this compound with the highest degree of safety, ensuring both personal protection and data integrity.
Hazard Assessment: A Proactive Approach Based on Chemical Structure
The molecule contains two key moieties of concern:
-
The 3-Nitroaromatic System: Nitroaromatic compounds are a well-documented class of chemicals with significant biological activity. Their electron-withdrawing nature makes them susceptible to reduction into potentially carcinogenic aromatic amines.[1][2] Many are acutely toxic, mutagenic, and can pose thermal or shock-sensitive explosion hazards.[1][3][4]
-
The Hydrazide Moiety: Hydrazides are derivatives of hydrazine, a compound recognized for its high toxicity, corrosivity, and potential carcinogenicity.[5][6] Hydrazine and its derivatives can be toxic if inhaled, absorbed through the skin, or ingested, with target organs including the central nervous system, respiratory system, liver, and kidneys.[7][8][9]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a carefully designed barrier system to prevent all potential routes of exposure—inhalation, dermal contact, and ingestion.[10] The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Required PPE | Specification & Rationale |
| Hands | Double Gloving: Nitrile Gloves | Inner and Outer Layers: Nitrile provides good resistance to a broad range of chemicals. Double-gloving is critical; it provides a backup barrier and a protocol for safely removing the outer, contaminated glove without touching it with the inner glove or bare skin.[5][11] Change the outer glove immediately upon contamination or every 30-60 minutes during extended procedures. |
| Body | Flame-Resistant (FR) Laboratory Coat | A flame-resistant coat is recommended due to the presence of the nitro group, which can increase flammability.[5] It must be fully buttoned with sleeves rolled down to provide maximum coverage. Standard cotton lab coats are insufficient. |
| Eyes/Face | Chemical Splash Goggles & Full-Face Shield | Goggles: Must be worn at all times to protect against splashes and fine particulates. They must provide a full seal around the eyes.[12] Face Shield: Required when there is a significant splash hazard, such as during solution transfers or when working with larger quantities. It protects the entire face from direct contact.[5] |
| Respiratory | Chemical Fume Hood (Primary Control) | Primary Engineering Control: All handling of (E)-N'-ethylidene-3-nitrobenzohydrazide, including weighing and solution preparation, MUST be conducted inside a certified chemical fume hood.[5][10] This is the most critical step in preventing inhalation exposure. A respirator is not a substitute for a functioning fume hood. |
Safe Handling and Disposal Workflow
A self-validating protocol is one where safety is built into the procedure itself. The following workflow is designed to minimize exposure at every stage.
Workflow Visualization
Caption: Safe handling workflow for (E)-N'-ethylidene-3-nitrobenzohydrazide.
Step-by-Step Handling Protocol
A. Preparation (Pre-Handling)
-
Designate Area: Clearly designate a specific area within a chemical fume hood for the procedure.[13]
-
Verify Safety Equipment: Confirm that the chemical fume hood is functioning correctly and that a safety shower and eyewash station are accessible and unobstructed.[14]
-
Assemble Materials: Before handling the compound, gather all necessary equipment: the chemical container, glassware, spatulas, weigh paper, and designated hazardous waste containers (one for solid waste, one for liquid).[13] This minimizes the need to move in and out of the designated area.
-
Don PPE: Put on all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned and you are wearing two pairs of nitrile gloves.[14]
B. Handling (Inside the Fume Hood)
-
Transport with Care: If moving the chemical, always use secondary containment (e.g., a beaker or plastic tub).[14]
-
Weighing: Carefully weigh the solid compound on weigh paper. Avoid creating dust. If any material spills, decontaminate the area immediately.
-
Procedure: Perform all manipulations deep within the fume hood (at least 6 inches from the sash) to ensure optimal containment.[10] Keep the sash as low as possible.
-
Container Management: Keep the primary container of (E)-N'-ethylidene-3-nitrobenzohydrazide tightly sealed when not in active use.[15]
C. Post-Procedure Cleanup & Disposal
-
Waste Segregation:
-
Solid Waste: All contaminated disposables (e.g., weigh paper, outer gloves, bench paper) must be placed in a clearly labeled, sealed hazardous waste container.[5][13]
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed hazardous liquid waste container. Do not pour down the drain.
-
-
Decontamination: Wipe down all surfaces and equipment used during the procedure with an appropriate solvent (e.g., ethanol), collecting the used wipes as solid hazardous waste.
-
Doffing PPE: Remove PPE in a way that avoids cross-contamination. Remove the outer pair of gloves first. Then remove your face shield and/or goggles, followed by the lab coat. Finally, remove the inner pair of gloves.[14]
-
Personal Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[10][14]
Emergency Procedures: Plan for the Unexpected
A. Chemical Spill
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of the fume hood, evacuate the lab.
-
Isolate: Restrict access to the spill area.[16]
-
Report: Notify your institution's Environmental Health & Safety (EHS) department immediately.[12]
-
Cleanup: Do not attempt to clean up a significant spill yourself.[5] Small spills inside a fume hood can be managed by trained personnel using a chemical spill kit, wearing full PPE. Absorb the material, place it in the solid hazardous waste container, and decontaminate the area.
B. Personal Exposure
-
Skin Contact: Immediately go to the nearest safety shower or sink and flush the affected area with copious amounts of water for at least 15 minutes.[16][17] Remove any contaminated clothing while flushing. Seek immediate medical attention.
-
Eye Contact: Immediately use an eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[16][17] Remove contact lenses if present. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If symptoms like headache, dizziness, or respiratory irritation occur, seek immediate medical attention.[7][17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][16]
References
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Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Colorado Boulder. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Chemical Laboratory Safety Best Practices. University of Massachusetts Dartmouth. [Link]
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Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager. [Link]
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Hydrazine - Risk Management and Safety. University of Notre Dame. [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]
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Manna, S. K. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810–824. [Link]
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Chemical Handling and Storage. Iowa State University Environmental Health and Safety. [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. [Link]
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Hydrazine Standard Operating Procedure. University of California, Santa Barbara, Environmental Health & Safety. [Link]
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Hydrazine Standard Operating Procedure Template. University of New Mexico, Environmental Health & Safety. [Link]
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Hydrazines Public Health Statement. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]
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Gangan, R. S., et al. (2023). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]
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GHS Safety Data Sheet. Chemical Management, The University of Akron. [Link]
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Best Practices: Emergency Medical Management to Hydrazine Exposure. CORE Scholar, Wright State University. [Link]
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Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]
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Hydrazines Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]
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What type of PPE should I be using if I'm working with various phenylhydrazine hydrochlorides? Reddit r/OrganicChemistry. [Link]
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Safety Data Sheet. Key Resin Company. [Link]
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Identifying Occupational Exposure Risks to Hydrazine and Other Industrial Chemicals. EMSL Analytical, Inc. [Link]
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Hydrazine and Potential Occupational Exposure Risks. YouTube. [Link]
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Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%. Cole-Parmer. [Link]
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Hazard Summary: Ethylidene Norbornene. New Jersey Department of Health. [Link]
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Section 2. Hazards identification. ChemView, US EPA. [Link]
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